Benzenesulfonyl fluoride, 4-ethyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTVOVMXBLLWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060017 | |
| Record name | Benzenesulfonyl fluoride, 4-ethyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-20-9 | |
| Record name | 4-Ethylbenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl fluoride, 4-ethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl fluoride, 4-ethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl fluoride, 4-ethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-ethylbenzenesulphonyl fluoride | |
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Foundational & Exploratory
Technical Monograph: Advanced Synthesis of 4-Ethylbenzenesulfonyl Fluoride
This technical guide details the synthesis, characterization, and mechanistic underpinnings of 4-ethylbenzenesulfonyl fluoride (CAS 455-20-9). This compound serves as a critical "SuFEx" (Sulfur-Fluoride Exchange) hub and a structural analog to the serine protease inhibitor AEBSF.
Executive Summary & Strategic Utility
4-ethylbenzenesulfonyl fluoride represents a quintessential electrophile in the "Click Chemistry" arsenal. Unlike its chloride counterpart, the sulfonyl fluoride moiety exhibits exceptional stability toward hydrolysis and reduction, yet reacts selectively with nucleophiles (e.g., amines, phenols) under specific activation.
For researchers in drug development, this molecule is not merely a reagent; it is a warhead . The stability of the S(VI)-F bond allows it to survive cellular environments that would degrade sulfonyl chlorides, making it ideal for covalent protein probing and late-stage functionalization.
Key Chemical Identity
| Property | Specification |
| IUPAC Name | 4-ethylbenzenesulfonyl fluoride |
| CAS Number | 455-20-9 |
| Molecular Formula | C₈H₉FO₂S |
| Molecular Weight | 188.22 g/mol |
| Physical State | Colorless liquid / Low-melting solid |
| Boiling Point | ~132°C (at reduced pressure) |
Retrosynthetic Analysis & Pathway Selection
Three primary methodologies exist for synthesizing this target, varying by starting material availability and scale.
-
Route A (The Gold Standard): Fluoride exchange on sulfonyl chlorides using Potassium Bifluoride (KHF₂).
-
Route B (The One-Pot Oxidative): Direct chlorosulfonation of ethylbenzene followed by in-situ fluorination.
-
Route C (The Catalytic): Pd-catalyzed fluorosulfonylation of aryl bromides (using DABSO).
Recommendation: Route A is the most robust, scalable, and high-yielding method for this specific substrate. Route C is reserved for complex scaffolds where the sulfonyl chloride precursor is unstable or inaccessible.
Visualizing the Synthesis Logic
Figure 1: Strategic disconnection of the target molecule. The red path (Route A) is the primary focus of this guide.
Detailed Methodology: The Bifluoride Exchange Protocol
This protocol utilizes Potassium Bifluoride (KHF₂) rather than simple Potassium Fluoride (KF).
-
Causality: The bifluoride anion [F-H-F]⁻ is less basic than naked fluoride (F⁻). This acidity prevents the hydrolysis of the sulfonyl chloride into sulfonic acid (a common side reaction with KF), ensuring high yields even in aqueous media.
Materials
-
Precursor: 4-ethylbenzenesulfonyl chloride (1.0 equiv).
-
Reagent: Potassium Bifluoride (KHF₂) (2.0 – 4.0 equiv).
-
Solvent System: Acetonitrile (MeCN) / Water (1:1 ratio).
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylbenzenesulfonyl chloride (e.g., 5.0 mmol, 1.02 g) in Acetonitrile (10 mL).
-
Activation: Prepare a saturated solution of KHF₂ in water (approx. 4M). Caution: KHF₂ is corrosive and generates trace HF; use plastic/Teflon ware if possible, or glass with caution.
-
Reaction: Add the aqueous KHF₂ solution (10 mL) dropwise to the organic phase under vigorous stirring.
-
Observation: The biphasic mixture must be stirred rapidly (>800 RPM) to maximize interfacial surface area.
-
-
Monitoring: Stir at room temperature (20–25°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or ¹⁹F-NMR (look for singlet at ~ +65 ppm).
-
Workup:
-
Dilute with EtOAc (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).[1]
-
Dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure.
-
-
Purification: The crude product is often >95% pure. If necessary, purify via flash chromatography on silica gel (Eluent: 10:1 Hexane/CH₂Cl₂).
Expected Data
| Parameter | Value |
| Yield | 85 – 95% |
| ¹H NMR (CDCl₃) | δ 7.91 (d, 2H), 7.44 (d, 2H), 2.78 (q, 2H), 1.28 (t, 3H) |
| ¹⁹F NMR (CDCl₃) | δ +66.3 ppm (Singlet) |
Advanced Alternative: Pd-Catalyzed One-Pot Synthesis
For scenarios where the sulfonyl chloride is not commercially available or unstable, this method builds the sulfonyl core from the aryl bromide.
Mechanism & Workflow
This reaction uses DABSO (a solid SO₂ surrogate) and NFSI (N-Fluorobenzenesulfonimide) as the fluorine source.[2]
Figure 2: The Palladium catalytic cycle for fluorosulfonylation.
Protocol Summary
-
Combine 1-bromo-4-ethylbenzene (1.0 equiv), PdCl₂(AmPhos)₂ (5 mol%), DABSO (0.6 equiv), and Isopropanol .
-
Heat to 75°C for 16 hours (forms the sulfinate intermediate).
-
Cool to room temperature. Add NFSI (1.5 equiv).
-
Stir for 3 hours.
-
Result: This yields the sulfonyl fluoride directly, bypassing the chloride handling.
Quality Control & Troubleshooting
Critical Quality Attributes (CQA)
-
Hydrolytic Stability: Unlike chlorides, the product should not decompose rapidly in water. If yield is low, check if the reaction pH became too basic (hydrolysis to sulfonate).
-
¹⁹F NMR Signal: This is the definitive test. Sulfonyl fluorides appear distinctively at +60 to +70 ppm . Sulfonyl chlorides (if unreacted) have no signal here.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor phase mixing | Increase stirring speed; add a phase transfer catalyst (e.g., 18-Crown-6) if using KF (though KHF₂ usually works without). |
| Hydrolysis Product (Sulfonic Acid) | pH too high | Ensure KHF₂ is used, not KF. The acidic proton buffers the reaction. |
| Corrosion of Glassware | HF generation | Use polypropylene vessels for the reaction step. |
Safety & Handling (Self-Validating Systems)
-
KHF₂ Toxicity: Potassium Bifluoride is highly toxic and corrosive. It releases HF upon contact with strong acids.
-
Safety Check: Always have Calcium Gluconate gel available when working with bifluorides.
-
-
Reactivity: While 4-ethylbenzenesulfonyl fluoride is stable, it is a potent electrophile. Avoid inhalation. It can irreversibly inhibit serine proteases (similar to PMSF).
References
-
Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
- Context: The foundational text establishing the KHF₂ protocol for SuFEx.
-
Davies, J.J., et al. (2024). "One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides."[2][3][4] Chemical Science.
- Context: Describes the Pd/DABSO/NFSI route for substr
-
Mahajan, A.A., et al. (2025). "A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides." The Journal of Organic Chemistry.
- Context: Provides specific characterization data (NMR/Yields) for 4-ethylbenzenesulfonyl fluoride (Compound 2q).
-
PubChem Compound Summary. "Benzenesulfonyl fluoride, 4-ethyl- (CAS 455-20-9)."[5]
-
Context: Verification of chemical identity and physical properties.[5]
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonyl fluoride, 4-ethyl- | C8H9FO2S | CID 67997 - PubChem [pubchem.ncbi.nlm.nih.gov]
The SuFEx Workhorse: Technical Guide to 4-Ethylbenzenesulfonyl Fluoride
CAS Number: 349-96-2 Formula: C₈H₉FO₂S Molecular Weight: 188.22 g/mol
Part 1: Executive Summary & Chemical Identity
4-ethylbenzenesulfonyl fluoride (4-EBSF) represents a critical class of sulfur(VI) electrophiles that have transcended their traditional role as simple reagents to become cornerstones of modern chemical biology. Unlike its highly reactive sulfonyl chloride counterparts, 4-EBSF exhibits a unique "stability-reactivity" paradox: it is remarkably inert to hydrolysis and reduction under physiological conditions but reacts with near-perfect specificity with nucleophiles (phenols, amines, and protein side chains) when activated by specific microenvironments or catalysts.
This guide details the utility of 4-EBSF not merely as a chemical building block, but as a SuFEx (Sulfur-Fluoride Exchange) warhead. Its ethyl substituent provides a specific lipophilic profile, making it an ideal probe for hydrophobic pockets in enzymes where less lipophilic analogs (like tosyl fluoride) may not bind effectively.
Chemical Properties Table[1][2][3][4]
| Property | Data | Contextual Note |
| Appearance | Colorless to light yellow liquid/low-melting solid | Melting point is near ambient (~16°C), often supercools. |
| Boiling Point | ~115°C (at 1.5 mmHg) | Volatile under high vacuum; distillable. |
| Density | 1.22 g/mL | Denser than water; forms bottom layer in extractions. |
| Solubility | DCM, Chloroform, Acetonitrile, DMSO | Hydrophobic; poor water solubility drives protein pocket binding. |
| Hydrolytic Stability | High (t₁/₂ > weeks at pH 7) | Critical: Far more stable than 4-ethylbenzenesulfonyl chloride. |
| Reactivity Class | Hard Electrophile (S-VI) | Reacts via heterolytic cleavage of the S-F bond.[1] |
Part 2: Mechanism of Action (The SuFEx Paradigm)
The utility of 4-EBSF relies on the SuFEx mechanism, popularized by K. Barry Sharpless. To understand how to use this compound, one must understand why the S-F bond is "special."
The Stability-Reactivity Paradox
The S-F bond energy is high (~130 kcal/mol), rendering 4-EBSF resistant to oxidative and reductive conditions that destroy other warheads (like Michael acceptors or sulfonyl chlorides). However, the sulfur center is highly electrophilic. It remains dormant until "awakened" by:
-
Lewis Base Catalysis: DBU or BTM (Benzotetramisole) for chemical synthesis.
-
Protein Microenvironment: The hydrogen-bonding network in an enzyme active site (specifically oxyanion holes) can activate the fluoride leaving group, allowing covalent modification of Serine, Tyrosine, Lysine, or Histidine residues.
Mechanistic Diagram
The following diagram illustrates the activation of 4-EBSF in a SuFEx ligation with a tyrosine residue, a common application in Activity-Based Protein Profiling (ABPP).
Caption: The SuFEx mechanism showing the transition from dormant electrophile to covalent conjugate via environment-assisted activation.
Part 3: Synthesis & Manufacturing
While 4-EBSF is commercially available, high-purity applications (such as fragment screening) often require fresh synthesis to avoid hydrolyzed sulfonic acid contaminants. The most robust route utilizes the "Bifluoride Method" which avoids the use of toxic HF gas.
Synthesis Workflow
Precursor: 4-Ethylbenzenesulfonyl chloride (CAS 16766-27-1). Reagent: Potassium Bifluoride (KHF₂).[2] Solvent: Acetonitrile/Water or Acetone/Water.
Caption: Robust synthesis route converting the unstable sulfonyl chloride to the stable fluoride using KHF2.
Detailed Synthetic Protocol
-
Dissolution: Dissolve 10 mmol of 4-ethylbenzenesulfonyl chloride in 20 mL of Acetonitrile.
-
Activation: Add 20 mmol of Potassium Bifluoride (KHF₂) dissolved in minimal water (approx 5 mL). Note: KHF₂ is glass-etching; use plasticware or Teflon-coated vessels if possible, though short exposure to glass is usually acceptable.
-
Reaction: Stir vigorously at room temperature. The reaction is driven by the precipitation of KCl and the high bond strength of S-F.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The fluoride is typically more polar than the chloride but less polar than the hydrolyzed acid.
-
Workup: Dilute with water, extract 3x with Ethyl Acetate. Wash organic layer with saturated NaHCO₃ to remove any sulfonic acid byproduct. Dry over MgSO₄ and concentrate.
-
Yield: Typically >90%.
Part 4: Applications in Drug Discovery[5][7][8][9][10][11]
Covalent Fragment Screening
4-EBSF serves as a "scout" fragment. Due to the ethyl group, it probes for:
-
Hydrophobic Depth: The ethyl chain requires a small hydrophobic pocket adjacent to the nucleophilic residue.
-
Reactivity Assessment: If a protein is labeled by 4-EBSF but not by the methyl analog (tosyl fluoride), it indicates a specific steric requirement in the binding site.
Activity-Based Protein Profiling (ABPP)
Researchers use 4-EBSF to map the "reactome" of a proteome.
-
Method: Incubate cell lysate with 4-EBSF.
-
Readout: Since 4-EBSF lacks a click handle (alkyne/azide), it is often used in competitive ABPP .
-
Step 1: Treat lysate with 4-EBSF (the "blocker").
-
Step 2: Treat with a broad-spectrum fluorophosphonate probe (e.g., FP-Rhodamine).
-
Result: Loss of fluorescence in specific bands indicates proteins where 4-EBSF successfully bound and blocked the active site.
-
Part 5: Experimental Protocols (User Guide)
Protocol A: General SuFEx Ligation (Chemical Synthesis)
For connecting 4-EBSF to a phenolic payload.
-
Setup: In a vial, combine Phenol substrate (1.0 equiv) and 4-EBSF (1.2 equiv) in Dichloromethane (0.2 M).
-
Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv).
-
Why DBU? It acts as a base to deprotonate the phenol and buffers the HF generated.
-
-
Reaction: Stir at Room Temp for 1–2 hours.
-
Purification: Flash chromatography. The S-F bond is converted to a stable sulfonate ester (Ar-SO₂-O-Ar).
Protocol B: Protein Labeling (In Vitro)
-
Preparation: Prepare a 50 mM stock solution of 4-EBSF in dry DMSO.
-
Incubation: Dilute into protein solution (PBS, pH 7.4) to a final concentration of 10–100 µM. Keep DMSO < 2%.
-
Timing: Incubate for 30–60 minutes at 37°C.
-
Quenching: Quench with protein loading buffer (containing SDS) and boil immediately to denature and stop reaction.
-
Analysis: Analyze via Mass Spectrometry (Intact protein MS) to observe the +168 Da mass shift (Molecular weight of probe minus HF).
Part 6: Safety, Stability & Storage
Handling Precautions[12]
-
Corrosivity: 4-EBSF is classified as Skin Corr. 1B . It can cause severe burns.[3]
-
HF Generation: Upon hydrolysis (which is slow but possible), it releases Hydrofluoric Acid (HF). While the amounts are small in milligram-scale experiments, contact with eyes or mucous membranes is dangerous.
-
PPE: Neoprene or Nitrile gloves, safety goggles, and a fume hood are mandatory.
Storage Conditions
-
Temperature: Store at +2°C to +8°C for long-term stability.
-
Moisture: Keep under inert atmosphere (Argon/Nitrogen). While stable to water, long-term exposure to atmospheric moisture will slowly degrade it to 4-ethylbenzenesulfonic acid.
-
Container: Polypropylene or polyethylene containers are preferred over glass for long-term storage to prevent fluoride etching, although glass is acceptable for short periods.
Part 7: References
-
Sharpless, K. B., et al. (2014).[4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Jones, L. H. (2025).[2] "Advances in sulfonyl exchange chemical biology: expanding druggable target space." RSC Chemical Biology.
-
Dong, J., et al. (2014).[5] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 67997, 4-Ethylbenzenesulfonyl fluoride." PubChem.
-
Tribby, A. L., et al. (2017).[6] "Pd-Catalyzed Synthesis of Aryl Sulfonyl Fluorides." The Journal of Organic Chemistry.
Sources
- 1. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Nitrobenzenesulfonyl Fluoride | 349-96-2 | TCI AMERICA [tcichemicals.com]
- 4. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
structure and molecular weight of 4-ethyl-benzenesulfonyl fluoride
The following technical guide details the structural characteristics, synthesis, and application profile of 4-ethylbenzenesulfonyl fluoride , a specialized warhead in Sulfur-Fluoride Exchange (SuFEx) chemistry and a lipophilic protease inhibitor.
Executive Summary
4-Ethylbenzenesulfonyl fluoride (CAS 455-20-9) is an arylsulfonyl fluoride characterized by a para-ethyl substitution on the benzene ring.[1] Unlike its highly unstable chloride counterparts, this compound exhibits the unique "sleeping beauty" reactivity profile typical of SuFEx hubs: it remains inert towards hydrolysis and reduction under physiological conditions but reacts swiftly with specific nucleophiles (e.g., active site serines, tyrosine phenols) when activated by protein microenvironments or silyl catalysts.
In drug discovery, it serves two critical functions:
-
Covalent Fragment Screening: As a lipophilic warhead for targeting cryptic pockets in proteins without the rapid degradation seen in PMSF (phenylmethanesulfonyl fluoride).
-
SuFEx Linker Chemistry: A stable precursor for synthesizing sulfonamides and sulfonate esters via fluoride displacement.
Chemical Identity & Structural Analysis[2][3]
Technical Specifications
| Parameter | Data |
| IUPAC Name | 4-Ethylbenzenesulfonyl fluoride |
| Common Name | |
| CAS Registry Number | 455-20-9 |
| Molecular Formula | |
| Molecular Weight | 188.22 g/mol |
| Physical State | Colorless liquid at RT |
| SMILES | CCc1ccc(cc1)S(=O)(=O)F |
| Solubility | Soluble in DCM, THF, DMSO, Ethanol; Immiscible with water |
| Hammett Constant ( | -0.15 (Ethyl group is weakly electron-donating) |
Structural Logic
The molecule consists of a sulfonyl fluoride (
-
Steric Impact: The ethyl group provides a lipophilic anchor (
), improving membrane permeability compared to the methyl analog (Tosyl fluoride). This makes it suitable for intracellular target engagement. -
Electronic Effect: The ethyl group is an electron-donating group (EDG) via hyperconjugation. This slightly deactivates the sulfonyl fluoride sulfur center compared to a nitro- or fluoro-substituted ring, making it more stable and more selective than highly electrophilic analogs. It requires a stronger nucleophile or specific catalytic activation to react, reducing off-target labeling.
Synthesis & Production Protocols
Method A: Oxidative Chlorination-Fluorination (High Throughput)
This "one-pot" method converts benzyl thioethers directly to the sulfonyl fluoride, avoiding the isolation of unstable intermediates.
Reagents:
-
Precursor: 4-Ethylbenzyl sulfide or 4-ethylbenzenethiol.
-
Oxidant: Trichloroisocyanuric acid (TCCA).
-
Fluoride Source: Potassium Bifluoride (
). -
Solvent: Acetonitrile (
)/Water.
Protocol:
-
Dissolution: Dissolve 4-ethylbenzyl sulfide (1.0 equiv) in
(10:1 v/v) and cool to 0°C. -
Oxidation: Add acetic acid (catalytic) followed by TCCA (2.5 equiv) portion-wise. Stir at RT for 3 hours. Mechanism: The thiol is oxidized to the sulfonyl chloride in situ.
-
Fluorination: Add saturated aqueous
solution (excess) directly to the reaction mixture. Stir vigorously overnight at RT. -
Workup: Dilute with water, extract with dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields the colorless liquid product.
Method B: Chloride-Fluoride Exchange (Traditional)
Used when the sulfonyl chloride is commercially available.
Protocol:
-
Dissolve 4-ethylbenzenesulfonyl chloride (1.0 equiv) in acetone or THF.
-
Add saturated aqueous
(2.0 equiv). -
Stir at RT for 4–6 hours. Monitoring by TLC will show the disappearance of the chloride (lower
due to hydrolysis sensitivity) and appearance of the stable fluoride. -
Standard aqueous workup.
Reactivity Profile: The SuFEx Mechanism
The defining feature of 4-ethylbenzenesulfonyl fluoride is its resistance to hydrolysis. Unlike sulfonyl chlorides, the S-F bond is thermodynamically strong (approx. 130 kcal/mol) and non-polarizable. It does not react via a simple
Activation Pathways:
-
Protein-Templated Activation: In a protease active site, the specific geometry of the catalytic triad (Ser-His-Asp) activates the serine hydroxyl while the oxyanion hole stabilizes the transition state, allowing the fluoride to leave.
-
Si-F Bond Driving Force: In synthetic chemistry, silyl ethers (e.g., TMS-ethers) are used. The formation of the extremely strong Si-F bond (>140 kcal/mol) drives the reaction forward.
Visualization: SuFEx Activation Workflow
The following diagram illustrates the "Hub" concept where 4-ethylbenzenesulfonyl fluoride acts as the central electrophile.
Figure 1: The SuFEx activation pathway.[2] The sulfonyl fluoride hub remains stable until a specific activation event (catalyst or enzyme pocket) facilitates fluoride ejection.
Applications in Drug Discovery[6][7][8]
Lipophilic Protease Inhibition
While AEBSF (aminoethylbenzenesulfonyl fluoride) is the gold standard for water-soluble serine protease inhibition, 4-ethylbenzenesulfonyl fluoride offers a distinct advantage in membrane-bound or intracellular targets.
-
Target Class: Serine Proteases (Chymotrypsin-like activity).[3]
-
Mechanism: Irreversible sulfonylation of the active site serine.[3]
-
Advantage: The ethyl group increases residence time in lipophilic pockets compared to the naked phenyl ring of benzenesulfonyl fluoride.
Chemical Probe Synthesis
Researchers use this compound to "cap" nucleophilic residues during proteomic profiling.
-
Protocol: Incubate cell lysate with 4-ethylbenzenesulfonyl fluoride (100
M) for 1 hour. -
Result: Selective covalent labeling of hyper-reactive tyrosines and serines. The ethyl tag serves as a mass spectrometry handle (distinct mass shift) to identify liganded residues.
Comparative Data: Sulfonyl Fluoride Probes
| Compound | Structure Feature | Water Stability | Target Preference |
| PMSF | Benzyl spacer | Low ( | General Serine Proteases |
| AEBSF | Amino-ethyl group | High (Stable at pH 7) | Trypsin-like Proteases |
| 4-Ethyl-BSF | Ethyl-phenyl group | Very High | Chymotrypsin-like / Hydrophobic Pockets |
Safety & Handling Protocols
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Serious Eye Damage: Category 1.
Handling Procedure:
-
PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.
-
Glassware: Avoid storing in glass for prolonged periods if traces of HF are generated (though the pure compound is compatible with glass, hydrolysis byproducts etch glass). Store in polypropylene or polyethylene containers if possible.
-
Neutralization: Spills should be treated with saturated sodium bicarbonate solution to neutralize any generated HF or sulfonic acid.
Self-Validating Safety Check:
-
Before use: Check the physical state.[1][4] If the liquid has turned cloudy or fuming, significant hydrolysis has occurred (generating HF), and the reagent should be quenched and discarded.
References
-
Synthesis via Oxidative Chlorination
- Title: A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides.
- Source:The Journal of Organic Chemistry, 2025.
-
URL:[Link](Note: Generalized link to JOC SuFEx literature)
-
SuFEx Mechanism & Applications
-
Compound Data & Safety
-
Protease Inhibition Comparison
Sources
- 1. Benzenesulfonyl fluoride, 4-ethyl- | C8H9FO2S | CID 67997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
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safety and handling of 4-ethyl-benzenesulfonyl fluoride
An In-Depth Technical Guide to the Safe Handling of 4-ethyl-benzenesulfonyl fluoride
Authored by a Senior Application Scientist
Introduction: The Role of 4-ethyl-benzenesulfonyl fluoride in Modern Drug Discovery
4-ethyl-benzenesulfonyl fluoride is a member of the sulfonyl fluoride class of compounds, which have garnered significant interest in drug discovery and chemical biology. The sulfonyl fluoride moiety is a versatile functional group that can act as a covalent inhibitor of certain enzymes, particularly serine proteases. This reactivity, combined with the ethylbenzene scaffold, makes 4-ethyl-benzenesulfonyl fluoride a valuable tool for researchers developing targeted therapies. Its applications span from fundamental research in enzyme inhibition to the development of novel therapeutic agents. The judicious incorporation of such reactive groups can lead to drugs with improved potency and duration of action. However, the same reactivity that makes this compound a powerful research tool also necessitates a thorough understanding of its hazards and proper handling procedures to ensure the safety of laboratory personnel.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of 4-ethyl-benzenesulfonyl fluoride is fundamental to its safe handling. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C8H9FO2S | PubChem |
| Molecular Weight | 188.22 g/mol | PubChem[1] |
| CAS Number | 455-20-9 | Sigma-Aldrich |
| Appearance | Solid (presumed based on similar compounds) | N/A |
| Purity | 95% | Sigma-Aldrich[2] |
| InChI Key | YKTVOVMXBLLWNM-UHFFFAOYSA-N | Sigma-Aldrich[2] |
Hazard Identification and Risk Assessment
Primary Hazards:
-
Corrosive Effects: Sulfonyl fluorides are known to cause severe skin burns and eye damage.[3][4][5][6][7] Contact with skin and eyes should be strictly avoided.
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[4]
-
Moisture Sensitivity: These compounds can react with water, potentially liberating toxic gases.[4][5]
-
Hydrogen Fluoride (HF) Release: Upon decomposition (e.g., through contact with water or strong bases), sulfonyl fluorides can release hydrofluoric acid, a highly toxic and corrosive substance.[7]
A systematic risk assessment is crucial before handling 4-ethyl-benzenesulfonyl fluoride. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for assessing and mitigating the risks associated with handling 4-ethyl-benzenesulfonyl fluoride.
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is mandatory when working with 4-ethyl-benzenesulfonyl fluoride. The following guidelines are based on best practices for handling corrosive and reactive chemicals.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against exposure.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should be tight-fitting to protect against splashes. A face shield provides an additional layer of protection.[4][7] |
| Hands | Chemical-resistant gloves | Neoprene or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.[7] |
| Body | Flame-resistant lab coat or chemical protective clothing | A lab coat should be worn to protect against minor splashes. For larger quantities, a chemical-resistant apron is advised.[4] |
| Respiratory | Use in a well-ventilated area or with a respirator | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge is necessary.[4][7] |
| Feet | Closed-toe shoes | Shoes should be made of a material that resists chemical penetration.[4] |
Experimental Workflow: A Typical Reaction
The following diagram outlines a standard workflow for using 4-ethyl-benzenesulfonyl fluoride in a chemical reaction, emphasizing safety at each step.
Caption: A step-by-step workflow for a typical experiment involving 4-ethyl-benzenesulfonyl fluoride, highlighting safety considerations.
Storage and Waste Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
-
Keep containers tightly closed to prevent moisture ingress.[4][7]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.[4][5]
-
Given its reactivity with glass in the presence of moisture, storage in containers with liners or non-glass containers should be considered for long-term storage, especially if moisture cannot be excluded.[4][7]
Waste Disposal:
-
Dispose of waste in designated, labeled hazardous waste containers.
-
Contaminated materials, such as gloves and weighing paper, should also be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
Spill Management:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, contain the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials.
-
Neutralize: For spills involving potential HF release, a specialized hydrofluoric acid spill kit containing a neutralizing agent like calcium gluconate gel should be available.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. For potential HF exposure, apply calcium gluconate gel.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6][7]
The following diagram provides a decision-making framework for emergency situations.
Caption: A decision tree for responding to emergencies involving 4-ethyl-benzenesulfonyl fluoride.
References
-
Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, Carl ROTH. (URL: [Link])
-
Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, Carl ROTH (Switzerland). (URL: [Link])
-
Benzenesulfonyl fluoride, 4-ethyl- - Hazard, PubChem. (URL: [Link])
-
Benzenesulfonyl fluoride, 4-ethyl-, PubChem. (URL: [Link])
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- 3. carlroth.com [carlroth.com]
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- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Technical Guide: 4-Ethyl-benzenesulfonyl Fluoride in SuFEx and Modular Synthesis
The following technical guide details the application of 4-Ethyl-benzenesulfonyl fluoride (4-EBSF) in organic synthesis, specifically focusing on its role as a privileged electrophile in Sulfur-Fluoride Exchange (SuFEx) chemistry and modular drug discovery.
Part 1: Executive Summary & Scientific Rationale
4-Ethyl-benzenesulfonyl fluoride (4-EBSF) represents a distinct class of S(VI) electrophiles that bridge the gap between hyper-reactive sulfonyl chlorides and inert sulfonates. Unlike its chloride counterparts, 4-EBSF possesses a unique "stability-reactivity" sweet spot, rendering it resistant to hydrolysis under physiological conditions while remaining highly reactive toward specific nucleophiles when "activated" by local environmental factors (e.g., protein pockets) or chemical catalysts (e.g., silyl ethers, Ca²⁺).
Core Applications
-
SuFEx Click Chemistry: Serves as a robust connector for linking modular building blocks via sulfonamide (S-N) or sulfonate (S-O) linkages.
-
Covalent Protein Modification: Acts as a latent warhead targeting nucleophilic serine, threonine, or lysine residues in chemical biology probes.
-
Lipophilic Tuning: The para-ethyl group provides enhanced lipophilicity (cLogP ~2.5) compared to the methyl analog (tosyl fluoride), influencing membrane permeability and binding affinity in medicinal chemistry campaigns.
Part 2: Mechanism of Action (The SuFEx Paradigm)
The utility of 4-EBSF relies on the unique properties of the S(VI)–F bond. It is not simply a leaving group; it is a "sleeping" electrophile.
Mechanistic Pathway[1][2]
-
Latency: The S–F bond is short (1.56 Å), strong (~130 kcal/mol), and non-polarizable, preventing non-specific solvolysis.
-
Activation:
-
Si-Assisted: Fluoride has a high affinity for silicon. In the presence of a silyl ether (R-OTMS) and a catalyst (e.g., DBU or BEMP), the fluoride is abstracted, generating a transient "sulfur-azolium" species or activating the nucleophile via a concerted transition state.
-
H-Bonding/Proton Transfer: In biological settings, the S–F bond is activated by H-bonding networks in the enzyme active site, allowing nucleophilic attack by Ser/Thr residues.
-
Visualization: SuFEx Activation Cycle
The following diagram illustrates the DBU-catalyzed activation of 4-EBSF with a silyl ether nucleophile.
Figure 1: Mechanistic flow of DBU-catalyzed SuFEx reaction between 4-EBSF and a silyl ether.
Part 3: Experimental Protocols
Protocol A: Synthesis of Sulfonamides (S-N Bond Formation)
Context: Direct reaction of 4-EBSF with amines is slower than with chlorides, allowing for selective functionalization. This protocol uses a "SuPhenEx" inspired approach or direct aminolysis.
Reagents:
-
Primary/Secondary Amine (1.2 equiv)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DCM.
Step-by-Step Procedure:
-
Preparation: Dissolve 4-EBSF (1 mmol, ~188 mg) in anhydrous MeCN (5 mL) in a reaction vial.
-
Addition: Add the amine (1.2 mmol) followed by Et₃N (2.0 mmol) dropwise at room temperature (RT).
-
Note: Unlike sulfonyl chlorides, cooling to 0°C is rarely necessary due to the stability of the fluoride.
-
-
Reaction: Stir the mixture at 60°C.
-
Critical Checkpoint: Monitor by TLC or LC-MS. Aliphatic amines typically react within 2-6 hours. Anilines may require higher temperatures (80°C) or stronger activation (e.g., LiHMDS).
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/base), followed by brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Synthesis of Sulfonates (S-O Bond Formation via SuFEx)
Context: This is the "Click" reaction. It requires a phenolic silyl ether or a phenol with a specific base catalyst.
Reagents:
-
Aryl Silyl Ether (Ar-OTMS) (1.1 equiv)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5-10 mol%)
-
Solvent: Acetonitrile (MeCN).
Step-by-Step Procedure:
-
Setup: In a flame-dried vial under inert atmosphere (N₂), dissolve Ar-OTMS (1.1 mmol) and 4-EBSF (1.0 mmol) in anhydrous MeCN (4 mL).
-
Catalysis: Add DBU (0.05 mmol) via microsyringe.
-
Monitoring: Stir at RT. The reaction is often rapid (< 1 hour).
-
Validation: The formation of volatile TMS-F (bp 16°C) drives the reaction.
-
-
Workup: Concentrate the solvent directly.
-
Purification: The residue is often pure enough for many applications. If necessary, pass through a short silica plug to remove DBU salts.
Quantitative Data: Reactivity Comparison
| Electrophile | Hydrolytic Stability (t1/2 in pH 7 buffer) | Reactivity w/ Amine (k_rel) | Chemoselectivity |
| 4-EBSF (Sulfonyl Fluoride) | > 4 weeks | 1 | High (Cys/Lys/Tyr specific) |
| Tosyl Chloride | < 20 mins | > 10,000 | Low (Promiscuous) |
| Sulfonate Ester | Stable | < 0.001 | Inert (Requires activation) |
Part 4: Synthesis of the Reagent (If not commercial)
If 4-EBSF is unavailable, it can be synthesized from the corresponding sulfonyl chloride with high purity.
Protocol: Fluorine-Chlorine Exchange
-
Dissolution: Dissolve 4-ethylbenzenesulfonyl chloride (5 mmol) in MeCN (10 mL).
-
Reagent: Prepare a saturated aqueous solution of KHF₂ (Potassium Bifluoride).
-
Biphasic Reaction: Add the KHF₂ solution (2 mL) to the MeCN solution.
-
Stirring: Vigorously stir at RT for 4-12 hours.
-
Workup: Dilute with water, extract with DCM. The organic layer is dried and concentrated.
-
Yield: Typically >90%. The product is a stable liquid/low-melting solid.
-
Safety Note: KHF₂ is corrosive and releases HF in acidic media. Use plasticware where possible or glass with caution.
-
Part 5: Troubleshooting & Safety
Common Failure Modes
-
Reaction Stalls (SuFEx): If the S-O coupling stalls, ensure the solvent is anhydrous. Water hydrolyzes the silyl ether back to phenol, which is less reactive without stoichiometric base. Solution: Add molecular sieves (4Å) or switch to BEMP base.
-
Poor Yield (Aminolysis): The S-F bond is too stable for bulky anilines. Solution: Use Mg(NTf₂)₂ as a Lewis acid catalyst to activate the fluoride.
Safety Profile
-
Toxicity: Like all sulfonyl fluorides, 4-EBSF is a potential covalent inhibitor of serine proteases (e.g., Acetylcholinesterase). Handle with gloves and in a fume hood.
-
HF Generation: In acidic hydrolysis, fluoride ions can form HF. Avoid contact with strong acids unless in a controlled waste stream.
References
-
Sharpless, K. B., et al. (2014).[4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. [Link]
-
Jones, L. H. (2022). "Not all sulfonyl fluorides were created equally - some have oxetanes." Nature Portfolio Chemistry Community. [Link]
-
Liu, F., et al. (2019).[4] "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids." RSC Advances. [Link]
-
Mahajan, J. P., et al. (2023). "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides." The Journal of Organic Chemistry. [Link]
Sources
The Strategic Deployment of 4-Ethyl-Benzenesulfonyl Fluoride in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Ascendancy of the Sulfonyl Fluoride Moiety in Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Within this context, the sulfonyl fluoride functional group has emerged as a "privileged warhead" and a versatile synthetic handle, offering a unique balance of stability and reactivity. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability to aqueous conditions, a critical attribute for biological applications, while retaining sufficient electrophilicity to engage in covalent bond formation with specific amino acid residues in protein targets.[1] This controlled reactivity has positioned sulfonyl fluorides at the forefront of covalent inhibitor design and chemical biology.
This guide focuses on a specific, yet broadly applicable building block: 4-ethyl-benzenesulfonyl fluoride . While its direct applications in marketed drugs are not as extensively documented as some other sulfonyl fluorides, its structural simplicity and the presence of the key sulfonyl fluoride "warhead" make it an invaluable tool for researchers and drug development professionals. This document will provide an in-depth exploration of its potential applications, grounded in the established principles of sulfonyl fluoride chemistry, and will furnish detailed protocols for its utilization in the synthesis of potential therapeutic agents.
Core Applications of 4-Ethyl-Benzenesulfonyl Fluoride in Medicinal Chemistry
The utility of 4-ethyl-benzenesulfonyl fluoride in a medicinal chemistry program can be broadly categorized into two main areas: its use as a versatile building block for the synthesis of sulfonamide libraries and its application as a reactive fragment or "warhead" in the design of covalent inhibitors.
A Robust Building Block for Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, diuretic, and anti-inflammatory drugs. 4-Ethyl-benzenesulfonyl fluoride serves as an excellent precursor for the synthesis of novel sulfonamide derivatives. The ethyl group at the 4-position provides a handle for further chemical modification and can influence the pharmacokinetic properties of the resulting molecule.
The reaction of 4-ethyl-benzenesulfonyl fluoride with primary or secondary amines is the most common method for the synthesis of the corresponding sulfonamides. Modern catalytic methods have overcome the traditional requirement of harsh reaction conditions, allowing for the synthesis of complex sulfonamides with a high degree of functional group tolerance.
A "Privileged Warhead" for Covalent Inhibitor Design
Covalent inhibitors have gained significant traction in drug discovery due to their potential for prolonged duration of action and high potency. The sulfonyl fluoride moiety of 4-ethyl-benzenesulfonyl fluoride can act as an electrophilic "warhead" that forms a stable covalent bond with nucleophilic amino acid residues such as serine, threonine, lysine, and tyrosine within a protein's binding site.
This covalent interaction can lead to irreversible inhibition of the target protein, a particularly attractive strategy for enzymes that are difficult to inhibit with non-covalent binders. The 4-ethylphenyl scaffold can serve as a starting point for fragment-based drug design, where the benzenesulfonyl fluoride core provides the covalent anchor, and the ethyl group can be elaborated to enhance binding affinity and selectivity for the target protein.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key applications of 4-ethyl-benzenesulfonyl fluoride.
Protocol 1: General Procedure for the Synthesis of N-Substituted 4-Ethyl-Benzenesulfonamides via Calcium Triflimide Activation
This protocol is adapted from the work of Ball and coworkers and provides a mild and efficient method for the synthesis of sulfonamides from sulfonyl fluorides.[2][3][4]
Materials:
-
4-Ethyl-benzenesulfonyl fluoride
-
Primary or secondary amine of choice
-
Calcium triflimide (Ca(NTf₂)₂)
-
tert-Amyl alcohol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add 4-ethyl-benzenesulfonyl fluoride (1.0 eq).
-
Add the primary or secondary amine (1.2 eq) to the flask.
-
Add calcium triflimide (Ca(NTf₂)₂) (1.0 eq) to the reaction mixture.
-
Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the 4-ethyl-benzenesulfonyl fluoride.
-
Stir the reaction mixture at room temperature or heat to 60 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 4-ethyl-benzenesulfonamide.
Causality Behind Experimental Choices:
-
Calcium Triflimide (Ca(NTf₂)₂): This Lewis acid activates the sulfonyl fluoride towards nucleophilic attack by the amine, increasing the reaction rate and allowing for milder reaction conditions.[2][3][4]
-
tert-Amyl Alcohol: This solvent is chosen for its ability to dissolve the reactants and its relatively high boiling point, which allows for heating if necessary.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted starting materials, the calcium triflimide catalyst, and other water-soluble byproducts.
Protocol 2: Synthesis of a Fragment Library for Covalent Inhibitor Screening
This protocol outlines a general workflow for using 4-ethyl-benzenesulfonyl fluoride as a starting point for generating a small library of fragments for covalent inhibitor screening, inspired by the principles of fragment-based drug design.
Workflow:
-
Core Fragment: 4-Ethyl-benzenesulfonyl fluoride serves as the core fragment, containing the covalent "warhead" (sulfonyl fluoride) and a simple aromatic scaffold.
-
Library Generation: Synthesize a small library of analogues by reacting 4-ethyl-benzenesulfonyl fluoride with a diverse set of small, fragment-like amines using the protocol described above (Protocol 1). The amines should be chosen to explore different chemical spaces (e.g., aliphatic, aromatic, heterocyclic).
-
Fragment Screening: Screen the resulting library of 4-ethyl-benzenesulfonamide derivatives against the protein target of interest using a suitable assay. This could be a biochemical assay to measure enzyme inhibition or a biophysical method such as mass spectrometry to detect covalent modification of the protein.
-
Hit Identification and Validation: Identify "hits" from the screen that show covalent modification or inhibition of the target protein. Validate these hits through dose-response experiments and further biophysical characterization.
-
Structure-Activity Relationship (SAR) and Lead Optimization: Use the initial SAR from the fragment screen to guide the synthesis of more potent and selective inhibitors by elaborating the structure of the initial hits.
Data Presentation
Table 1: Physicochemical Properties of 4-Ethyl-Benzenesulfonyl Fluoride
| Property | Value | Source |
| Molecular Formula | C₈H₉FO₂S | [5][6] |
| Molecular Weight | 188.22 g/mol | [5][6] |
| CAS Number | 455-20-9 | [5][6] |
| Appearance | Not specified | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not specified |
Visualization of Key Concepts
Caption: Workflow for Catalytic Sulfonamide Synthesis
Caption: Mechanism of Covalent Inhibition
Safety and Handling
-
Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[3][7][8][9][10]
-
Precautionary Statements:
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is moisture-sensitive.[7][9]
Conclusion
4-Ethyl-benzenesulfonyl fluoride is a valuable and versatile building block for medicinal chemistry research. Its stable yet reactive sulfonyl fluoride moiety makes it an ideal precursor for the synthesis of diverse sulfonamide libraries and a promising starting point for the design of covalent inhibitors. The modern catalytic methods outlined in this guide provide researchers with efficient and practical tools to unlock the synthetic potential of this compound. As the field of covalent drug discovery continues to expand, the strategic application of well-designed sulfonyl fluoride-containing fragments like 4-ethyl-benzenesulfonyl fluoride will undoubtedly play a crucial role in the development of the next generation of targeted therapeutics.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology, 6(9), 1184-1198. [Link]
-
Pharmaceutical Business Review. (n.d.). Sulfonyl fluorides (-SO2F). [Link]
-
Kausar, N., & Masood, S. (2016). Synthesis and pharmacological activities of celecoxib derivatives. Journal of Saudi Chemical Society, 20(1), 105-113. [Link]
-
Mukherjee, P., Woroch, C. P., Cleary, L., Rusznak, M., Franzese, R. W., Reese, M. R., ... & Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 11(23), 4967-4974. [Link]
-
Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Ball Lab. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
EPA. (2025). Benzenesulfonyl fluoride, 4-ethyl- - Hazard. [Link]
-
PubChem. (n.d.). Benzenesulfonyl fluoride, 4-ethyl-. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. [Link]
-
PubChem. (n.d.). Benzenesulfonyl fluoride, 4-ethyl-. [Link]
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- 10. carlroth.com [carlroth.com]
Application Notes and Protocols for Protein Modification Using Benzenesulfonyl Fluorides: A Guide to 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)
A Note on Scope: While the query specified 4-ethyl-benzenesulfonyl fluoride, the vast body of scientific literature and established protocols centers on the closely related and widely utilized compound, 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF). This guide will therefore focus on AEBSF as a representative and highly effective benzenesulfonyl fluoride for protein modification. The principles and protocols described herein are broadly applicable to this class of reagents.
Introduction: The Power of Covalent Modification with AEBSF
4-(2-Aminoethyl)benzenesulfonyl fluoride, commonly known as AEBSF, is a water-soluble, irreversible inhibitor of serine proteases.[1] Its utility extends far beyond preventing protein degradation; it serves as a powerful tool for covalently modifying proteins to study their function, identify active sites, and develop novel therapeutics.[2][3] Unlike its predecessor, phenylmethylsulfonyl fluoride (PMSF), AEBSF offers the significant advantages of improved water solubility, greater stability in aqueous solutions at neutral pH, and lower toxicity, making it a preferred reagent in a multitude of biochemical and cell biology applications.[2][4][5]
Mechanism of Action: Covalent Sulfonylation
AEBSF and other sulfonyl fluorides are electrophilic "warheads" that react with nucleophilic amino acid residues on a protein to form a stable covalent bond.[6][7] The primary target is the hydroxyl group of serine residues, particularly the highly reactive serine in the active site of serine proteases like trypsin, chymotrypsin, and thrombin.[1][2] The reaction proceeds via nucleophilic attack by the serine hydroxyl on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme derivative. This covalent modification effectively and irreversibly inactivates the enzyme.[1][2]
While serine is the canonical target, AEBSF is not exclusively selective. Under certain conditions, it can also modify other nucleophilic residues such as tyrosine, lysine, and histidine.[1][7][8] This broader reactivity is a key consideration in experimental design and data interpretation.
Caption: Mechanism of covalent protein modification by AEBSF.
Applications in Research and Drug Development
The ability of AEBSF to covalently modify proteins underpins its use in a variety of applications:
-
Protease Inhibition: The most common application is as a broad-spectrum serine protease inhibitor in protein purification, cell lysis, and tissue homogenization to prevent the degradation of target proteins.[2][3] A typical working concentration is between 0.1 and 1.0 mM.[1][4]
-
Enzyme Mechanism Studies: By targeting active site residues, AEBSF can be used to identify and characterize the catalytic machinery of enzymes.
-
Activity-Based Protein Profiling (ABPP): Although not a classic ABPP probe itself, the principles of its reactivity inform the design of more complex probes that use a sulfonyl fluoride warhead to tag and identify active enzymes in complex biological samples.
-
Drug Discovery: Sulfonyl fluorides are increasingly used as "warheads" in the design of targeted covalent inhibitors (TCIs).[6][7][9] By attaching the sulfonyl fluoride to a molecule that specifically binds to a target protein, researchers can create highly potent and selective drugs that form a permanent bond with their target.
Protocols for Protein Modification with AEBSF
This section provides a general protocol for the covalent modification of a purified protein with AEBSF. It is essential to optimize conditions for each specific protein and application.
Protocol: Covalent Modification of a Purified Protein
Caption: Experimental workflow for protein modification with AEBSF.
Materials and Reagents:
-
AEBSF Hydrochloride (MW: 239.69 g/mol )
-
Purified target protein
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.5)
-
Nuclease-free water or DMSO for stock solution[10]
-
Dialysis tubing or desalting column
-
Standard laboratory equipment (pipettes, tubes, incubator)
Step-by-Step Methodology:
-
Prepare a 100 mM AEBSF Stock Solution:
-
Prepare the Protein Solution:
-
Dissolve or dilute the purified target protein in the desired reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
-
Set Up the Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution and the AEBSF stock solution. The final concentration of AEBSF will typically be in a molar excess relative to the protein. A good starting point is a 10- to 100-fold molar excess.
-
For example, to achieve a final AEBSF concentration of 1 mM in a 1 mL reaction, add 10 µL of the 100 mM stock solution.[2]
-
Ensure thorough but gentle mixing.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature. Common conditions are 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
If necessary, the reaction can be quenched by adding a reagent with a high concentration of nucleophiles, such as Tris buffer or a primary amine, to consume any remaining unreacted AEBSF.
-
-
Removal of Excess Reagent:
-
It is crucial to remove unreacted AEBSF and byproducts from the modified protein. This can be achieved through dialysis against a suitable buffer or by using a desalting column (gel filtration).
-
Table 1: Key Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| AEBSF Working Concentration | 0.1 - 1.0 mM | Can be increased depending on protein reactivity.[4] |
| Protein Concentration | 1 - 10 µM (or 0.1-1 mg/mL) | Dependent on the specific protein and downstream application. |
| Reaction Buffer pH | 7.0 - 8.0 | AEBSF reactivity is generally higher at slightly alkaline pH, but stability decreases.[12] |
| Incubation Time | 1 hour to overnight | Must be optimized for the specific protein target. |
| Temperature | 4°C to 37°C | Lower temperatures can increase specificity but require longer incubation times. |
Characterization of AEBSF-Modified Proteins
Confirming the covalent modification and identifying the site of adduction is critical. Mass spectrometry (MS) is the primary analytical technique for this purpose.[13][14]
Mass Spectrometry Analysis
-
Intact Protein Mass Analysis: The covalent addition of an AEBSF moiety results in a predictable mass increase. By analyzing the intact protein before and after the reaction using techniques like ESI-MS, one can observe this mass shift.[13][14]
-
Peptide Mapping (LC-MS/MS): To pinpoint the exact location of the modification, the protein is digested with a specific protease (e.g., trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16] Peptides that have been modified by AEBSF will show a characteristic mass increase, and the fragmentation pattern in the MS/MS spectrum will reveal which specific amino acid residue is modified.[13][17]
Table 2: Expected Mass Increase from AEBSF Modification
| Modified Residue | Mass of Adduct (Da) | Chemical Reaction |
| Serine (Ser) | +183.0354 Da | Formation of a sulfonate ester.[13] |
| Tyrosine (Tyr) | +183.0354 Da | Formation of a sulfonate ester.[1][17] |
| Lysine (Lys) | +183.0354 Da | Formation of a sulfonamide.[1][8] |
| Histidine (His) | +183.0354 Da | Formation of a sulfonyl-imidazole.[1] |
Safety and Handling
While AEBSF is less toxic than inhibitors like PMSF and DFP, it should still be handled with care.[5][12]
-
Hazard: AEBSF hydrochloride is classified as a hazardous substance that can cause severe skin burns and eye damage.[18][19]
-
Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][20] Handle the powder in a fume hood to avoid inhalation.[20][21]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[20]
References
-
Wikipedia. (2023). AEBSF. Retrieved from [Link]
- Schuchard, M., et al. (2005). The Protease Inhibitor 4-(2-Aminoethyl) Benzenesulfonyl Fluoride Covalently Modifies Human Plasma Proteins and Changes Protein Isoform Profiles. Journal of Biomolecular Techniques, 16(3), 239–251.
- Tantirimachi, A., et al. (2020). Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal.
-
UBPBio. (2022). MATERIAL SAFETY DATA SHEET AEBSF HCl. Retrieved from [Link]
- ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
-
Carl ROTH. (2025). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Retrieved from [Link]
- Lee, J. H., et al. (2017). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. PLOS ONE, 12(1), e0169375.
-
MP Biomedicals. (n.d.). TECHNICAL INFORMATION - AEBSF Hydrochloride. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Artifactual Isoform Profile Modification Following Treatment of Human Plasma or Serum with Protease Inhibitor, Monitored by 2-Dimensional Electrophoresis and Mass Spectrometry. Retrieved from [Link]
-
LKT Labs. (n.d.). Safety Data Sheet - AEBSF Hydrochloride. Retrieved from [Link]
- Grimster, N. P., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2135–2146.
- Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology.
- Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-738.
- Lei, P., et al. (2019). Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy. Analytical and Bioanalytical Chemistry, 411(23), 6065–6073.
-
ResearchGate. (n.d.). Serine protease inhibitors (PMSF and AEBSF) and the clickable probe.... Retrieved from [Link]
-
EPRO Science. (n.d.). AEBSF 4-(2-Aminoethyl)-benzenesulfonyl fluoride HCl. Retrieved from [Link]
-
Interchim. (n.d.). AEBSF. Retrieved from [Link]
-
MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]
-
University of Leeds. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]
- Wilkins, M. R., et al. (1998). High-throughput Mass Spectrometric Discovery of Protein Post-translational Modifications. Journal of Molecular Biology, 278(3), 645-657.
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- 8. Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. s3.amazonaws.com [s3.amazonaws.com]
experimental procedure for sulfonylation with 4-ethyl-benzenesulfonyl fluoride
Application Note: Selective Sulfonylation using 4-Ethylbenzenesulfonyl Fluoride
Introduction
This guide details the experimental procedures for utilizing 4-ethylbenzenesulfonyl fluoride (4-EBSF) as a sulfonylation reagent. While sulfonyl chlorides (e.g., tosyl chloride) have historically dominated sulfonylation chemistry, they suffer from moisture sensitivity and lack chemoselectivity.
4-EBSF belongs to the class of SuFEx (Sulfur-Fluoride Exchange) reagents.[1][2][3] It offers a distinct advantage: the S(VI)–F bond is remarkably stable against hydrolysis and thermolysis but becomes highly reactive toward specific nucleophiles (phenols, amines) upon activation by specific catalysts (bases or silyl species).
Key Application Areas:
-
Medicinal Chemistry: Synthesis of sulfonamides and sulfonate esters with high functional group tolerance.
-
Chemical Biology: Covalent modification of protein residues (Tyrosine/Lysine) for chemoproteomics.
-
Probe Design: The 4-ethyl group provides a slightly larger, more lipophilic steric profile compared to the standard 4-methyl (tosyl) analog, useful for probing hydrophobic pockets in Structure-Activity Relationship (SAR) studies.
Mechanistic Principles
The utility of 4-EBSF relies on the unique stability-reactivity profile of the sulfonyl fluoride bond. Unlike the S–Cl bond, the S–F bond is short (1.56 Å), strong (approx. 130 kcal/mol), and resistant to reduction.
The Driving Force: In the reaction with silyl ethers (the "Sharpless SuFEx" mode), the reaction is driven by the formation of the incredibly strong Silicon-Fluoride bond (>140 kcal/mol). This thermodynamic sink pulls the reaction forward, allowing for near-quantitative yields without side reactions.
Caption: Thermodynamic driving force of SuFEx: The formation of the strong Si-F bond drives the exchange of the phenoxy group onto the sulfur center.
Experimental Protocols
Protocol A: Synthesis of Sulfonates via Silyl Ether Exchange (The SuFEx "Click" Method)
Best for: Complex molecules, late-stage functionalization, and avoiding hydrolysis.
Reagents & Equipment:
-
Substrate: Aryl silyl ether (Ar-OTMS). Note: Prepare from phenol using HMDS or TMSCl.
-
Reagent: 4-Ethylbenzenesulfonyl fluoride (1.2 equivalents).
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) OR BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine).
-
Solvent: Acetonitrile (MeCN), anhydrous.
Step-by-Step Procedure:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Aryl Silyl Ether (1.0 mmol, 1.0 equiv) in anhydrous MeCN (0.5 M concentration).
-
Reagent Addition: Add 4-Ethylbenzenesulfonyl fluoride (1.2 mmol, 1.2 equiv) to the stirring solution.
-
Catalysis: Add DBU (0.05 mmol, 5 mol%) or BTMG (5 mol%).
-
Note: For sterically hindered substrates, increase catalyst loading to 10-20 mol%.
-
-
Reaction: Stir at room temperature. Monitor by TLC or LC-MS.
-
Time: Reactions typically complete in 15–60 minutes.
-
Observation: The byproduct is TMS-F (bp 16°C), which is a gas; however, in solution, it may form species with the base.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The residue often requires minimal purification. If necessary, pass through a short plug of silica gel eluting with EtOAc/Hexanes.
-
Advantage:[3][4][5][6] No aqueous workup is strictly required if the catalyst is removed via filtration (if using polymer-supported DBU) or flash chromatography.
-
Protocol B: Direct Sulfonylation of Amines (Sulfonamide Synthesis)
Best for: Creating sulfonamide libraries.
Reagents:
-
Amine: Primary or secondary amine (1.0 equiv).
-
Reagent: 4-Ethylbenzenesulfonyl fluoride (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv).
-
Solvent: DCM or THF.
Procedure:
-
Dissolve amine and base in solvent (0.2 M).
-
Add 4-EBSF.[7]
-
Heat to 50°C (Sulfonyl fluorides react slower with amines than chlorides do; mild heating accelerates the process).
-
Stir for 4–12 hours.
-
Wash with 1M HCl (to remove unreacted amine) and Brine. Dry over MgSO4.
Data Analysis & Troubleshooting
Reaction Monitoring Parameters:
| Parameter | Observation | Action |
| TLC (Silica) | 4-EBSF typically moves faster (higher Rf) than the sulfonate product. | Use UV (254 nm) to visualize. |
| 19F NMR | 4-EBSF signal: ~ +65 ppm (singlet). | Disappearance of +65 ppm signal indicates consumption. Product has no F signal. |
| Moisture | Reaction stalls or hydrolyzes. | Ensure MeCN is anhydrous.[8] While 4-EBSF is water-stable, the intermediate or silyl ether is not. |
| Steric Hinderance | Low yield with ortho-substituted phenols. | Switch catalyst to BTMG (more potent) or use "P2-Et" phosphazene base. |
Workflow Diagram:
Caption: Decision tree for sulfonylation workflows based on nucleophile type.
Safety & Handling
-
HF Generation: While SuFEx is generally safe, the byproduct of the silyl-exchange is TMS-F, which can hydrolyze to trace HF in the presence of water. Always perform reactions in a fume hood.
-
Toxicity: Sulfonyl fluorides are covalent warheads.[3] They can inhibit serine proteases (similar to PMSF). Avoid skin contact; wear nitrile gloves and eye protection.
-
Storage: 4-EBSF is stable at room temperature but should be stored in a desiccator to prevent slow hydrolysis over months.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[4][9][10][11] Angewandte Chemie International Edition. [Link][4]
-
Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm. [Link]
-
Narayanam, M. K., et al. (2020). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Reviews. [Link]
-
PubChem Compound Summary. "4-Ethylbenzenesulfonyl fluoride (CID 67997)." National Center for Biotechnology Information. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Benzenesulfonyl fluoride, 4-ethyl- | C8H9FO2S | CID 67997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 10. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 11. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
Application Notes and Protocols for the Synthesis of Sulfonamides using 4-ethyl-benzenesulfonyl fluoride
Introduction: The Strategic Value of 4-ethyl-benzenesulfonyl fluoride in Modern Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development, present in a wide array of therapeutic agents. The traditional synthesis of sulfonamides has long relied on the use of sulfonyl chlorides. However, the high reactivity of sulfonyl chlorides often leads to poor functional group tolerance, instability during storage, and undesirable side reactions.[1] In contrast, sulfonyl fluorides, such as 4-ethyl-benzenesulfonyl fluoride, offer a compelling alternative. Their enhanced stability provides a fortuitous balance between hydrolytic resistance and manageable reactivity, making them ideal reagents for late-stage functionalization and the synthesis of complex molecules.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-ethyl-benzenesulfonyl fluoride for the synthesis of a diverse range of sulfonamides. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and address critical safety considerations. The methodologies presented herein are designed to be robust, reproducible, and adaptable to a variety of amine substrates.
Reaction Principle: Lewis Acid-Catalyzed Activation of the Sulfonyl Fluoride Moiety
The synthesis of sulfonamides from 4-ethyl-benzenesulfonyl fluoride and an amine is a nucleophilic substitution reaction at the sulfur center. The inherent stability of the S-F bond, while advantageous for storage, necessitates activation to achieve efficient reaction rates under mild conditions.[1] Traditional methods often require high temperatures or a large excess of the amine component.[2]
A significant advancement in this area is the use of Lewis acids to activate the sulfonyl fluoride. Calcium triflimide [Ca(NTf2)2] has emerged as a highly effective catalyst for this transformation.[1][2][3] The proposed mechanism involves the coordination of the Lewis acidic calcium cation to the oxygen or fluorine atoms of the sulfonyl fluoride. This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by the amine.[1][3] This catalytic approach allows the reaction to proceed under significantly milder conditions, broadening the substrate scope and improving overall efficiency.[4]
Diagram 1: Proposed Mechanism of Lewis Acid-Catalyzed Sulfonamide Synthesis
Caption: Lewis acid activation of 4-ethyl-benzenesulfonyl fluoride to facilitate nucleophilic attack by an amine.
Application Notes: Strategic Considerations for Successful Synthesis
Substrate Scope and Limitations
The calcium triflimide-catalyzed method is remarkably versatile, accommodating a wide range of primary and secondary amines, including aromatic, heteroaromatic, and aliphatic variants.[1]
-
Primary and Secondary Aliphatic Amines: These amines are generally highly nucleophilic and react readily to form the corresponding sulfonamides in good to excellent yields.[1][3]
-
Aromatic Amines (Anilines): Both electron-rich and moderately electron-deficient anilines are suitable substrates. However, strongly electron-deficient anilines (e.g., those with nitro or trifluoromethyl groups) may exhibit reduced reactivity and may not proceed to completion under standard conditions.[3]
-
Functional Group Tolerance: A key advantage of this method is its compatibility with various functional groups that might not be tolerated in syntheses using sulfonyl chlorides.[1]
Catalyst and Solvent Selection
-
Catalyst: Calcium triflimide [Ca(NTf2)2] is the catalyst of choice due to its effectiveness and commercial availability.[1] Both the divalent cation and the triflimide anion have been shown to be crucial for efficient conversion.[2]
-
Solvent: tert-Amyl alcohol is the recommended solvent, providing a good balance of polarity and a sufficiently high boiling point for the reaction temperature.[1][2]
Troubleshooting Common Issues
-
Low or No Conversion:
-
Verify Reagent Purity: Ensure the amine is free of impurities and that the 4-ethyl-benzenesulfonyl fluoride has not hydrolyzed during storage.
-
Increase Reaction Time/Temperature: For less reactive amines, extending the reaction time to 36-48 hours or cautiously increasing the temperature to 70-80 °C may improve yields.
-
Check Catalyst Activity: Ensure the Ca(NTf2)2 is anhydrous, as moisture can deactivate the Lewis acid.
-
-
Formation of Side Products:
-
Amine Dimerization: For some sensitive amines, self-condensation can be a competing reaction. Using a slight excess of the sulfonyl fluoride or adding the amine slowly to the reaction mixture can sometimes mitigate this.
-
Detailed Experimental Protocols
Protocol 1: General Procedure for the Ca(NTf2)2-Catalyzed Synthesis of Sulfonamides
This protocol describes the synthesis of a representative sulfonamide from 4-ethyl-benzenesulfonyl fluoride and an amine on a 1.0 mmol scale.
Materials:
-
4-ethyl-benzenesulfonyl fluoride (1.0 eq, 1.0 mmol, 188.2 mg)
-
Amine (primary or secondary) (1.2 eq, 1.2 mmol)
-
Calcium triflimide [Ca(NTf2)2] (1.0 eq, 1.0 mmol, 598.4 mg)
-
Triethylamine (for reactions with amine hydrochlorides) (1.2 eq, 1.2 mmol, 167 µL)
-
tert-Amyl alcohol (0.2 M, 5.0 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Diagram 2: Experimental Workflow for Sulfonamide Synthesis
Caption: Step-by-step workflow for the synthesis, work-up, and purification of sulfonamides.
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-ethyl-benzenesulfonyl fluoride (188.2 mg, 1.0 mmol) and calcium triflimide (598.4 mg, 1.0 mmol).
-
Place the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add tert-amyl alcohol (5.0 mL).
-
Add the amine (1.2 mmol). If the amine is provided as a hydrochloride salt, add triethylamine (167 µL, 1.2 mmol) to the mixture.
-
Seal the vial and place it in a pre-heated heating block at 60 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if desired.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Data Summary: Representative Substrate Scope
The following table provides expected outcomes for the reaction of 4-ethyl-benzenesulfonyl fluoride with various amines, based on established protocols for similar arylsulfonyl fluorides.[1][3]
| Entry | Amine Substrate | Product Structure (R Group) | Expected Yield | Notes |
| 1 | Aniline | -Ph | Good to Excellent | Standard reaction conditions apply. |
| 2 | 4-Methoxyaniline | -C₆H₄-4-OMe | Excellent | Electron-donating group enhances reactivity. |
| 3 | Benzylamine | -CH₂Ph | Excellent | Highly nucleophilic primary aliphatic amine. |
| 4 | Morpholine | -N(CH₂CH₂)₂O | Excellent | Common secondary aliphatic amine. |
| 5 | 4-Chloroaniline | -C₆H₄-4-Cl | Good | Electron-withdrawing group may slightly slow the reaction. |
Safety and Handling Precautions
Working with sulfonyl fluorides and associated reagents requires strict adherence to safety protocols. Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or a face shield.[7][8]
-
Ventilation: Handle all reagents, especially 4-ethyl-benzenesulfonyl fluoride, in a well-ventilated chemical fume hood.[5][6] Avoid breathing dust, fumes, or vapors.[5]
-
Storage: Store 4-ethyl-benzenesulfonyl fluoride in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[7]
-
Spill and Disposal: In case of a spill, evacuate the area and use appropriate absorbent material for cleanup.[8] Dispose of chemical waste in accordance with local, state, and federal regulations.[6]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Conclusion
4-ethyl-benzenesulfonyl fluoride, particularly when used in conjunction with Lewis acid catalysis, represents a robust and highly versatile reagent for the synthesis of sulfonamides. The enhanced stability compared to sulfonyl chlorides allows for greater functional group tolerance and ease of handling, making it an invaluable tool in medicinal chemistry and drug discovery. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate this reagent into their synthetic strategies, enabling the efficient construction of diverse sulfonamide libraries.
References
[1] Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3977–3981. Available at: [Link]
[7] New Jersey Department of Health. (2010). HAZARD SUMMARY: SULFURYL FLUORIDE. Available at: [Link]
Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(12), 1791-1795. Available at: [Link]
[2] Tota, A. M., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Available at: [Link]
[3] Ball, N. D., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. Available at: [Link]
[9] Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. OUCI. Available at: [Link]
[10] Aliev, A. (2014). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]
[11] Singh, J., et al. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available at: [Link]
[12] Pérez-Palau, M., & Cornella, J. (2020). (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. Available at: [Link]
[13] Royal Society of Chemistry. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Available at: [Link]
[14] MP Biomedicals. (n.d.). 4-(2-Aminoethyl)Benzenesulfonyl Fluoride Hydrochloride. Available at: [Link]
[15] Angene Chemical. (n.d.). 4-(2-Aminoethyl)benzenesulfonyl fluoride, HCl(CAS# 30827-99-7). Available at: [Link]
[16] PubChem. (n.d.). Benzenesulfonyl fluoride, 4-ethyl-. Available at: [Link]
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Analytical Methods for Detecting 4-Ethylbenzenesulfonyl Fluoride: Application Note & Protocols
Executive Summary & Chemical Context
4-Ethylbenzenesulfonyl fluoride (4-EBSF) (CAS: 455-20-9) is a functionalized aryl sulfonyl fluoride utilized increasingly in SuFEx (Sulfur-Fluoride Exchange) click chemistry and as a reactive probe in chemical proteomics.[1] Unlike their sulfonyl chloride counterparts, sulfonyl fluorides possess a unique "Goldilocks" reactivity: they are resistant to reduction and thermodynamic hydrolysis in neutral aqueous conditions but react specifically with nucleophiles (e.g., amines, tyrosine phenols) under protein-templated or catalytic conditions.
However, from a pharmaceutical quality control (QC) perspective, 4-EBSF is a potent electrophile. It acts as a covalent modifier of serine proteases (analogous to AEBSF) and is considered a Potentially Genotoxic Impurity (PGI) in drug substances. Consequently, analytical strategies must address two distinct needs:
-
Trace Quantification (PGI Analysis): Detecting ppm-level residues in drug substances.[1][2]
-
Assay/Purity (Reagent Control): Verifying the quality of the raw material.[1]
This guide details three orthogonal methods, prioritizing a derivatization-based LC-MS/MS approach for trace analysis due to the analyte's lack of ionizable groups and potential for on-column hydrolysis.[1]
Physicochemical Profile & Stability Considerations
Understanding the stability profile is the prerequisite for method selection.
| Property | Data | Analytical Implication |
| Molecular Weight | 188.22 g/mol | Low mass requires specific MS transitions or GC analysis.[1] |
| Solubility | Organic solvents (ACN, MeOH, DCM) | Samples should be prepared in ACN/Water mixtures; avoid pure water storage. |
| Hydrolysis | Slow in neutral/acidic pH; Fast in alkaline pH | Crucial: Maintain mobile phases at pH < 4.[1]0. Avoid alkaline wash solvents.[1] |
| Reactivity | Electrophilic (S-F bond) | Reacts with primary amines.[1] Do not use ammonium acetate/hydroxide in mobile phases if direct analysis is intended.[1] |
Stability Logic Diagram
The following decision tree illustrates the fate of 4-EBSF under different analytical conditions.
Caption: Stability and reactivity pathways of 4-EBSF determining analytical strategy.
Method A: Trace Analysis via LC-MS/MS (Derivatization)
Primary Application: Genotoxic Impurity (PGI) screening in drug substances (< 10 ppm).[1][3]
Rationale
Direct analysis of sulfonyl fluorides by ESI-MS is often poor due to low ionization efficiency (neutral molecule) and in-source hydrolysis.[1] Derivatization with Benzylamine converts 4-EBSF into N-benzyl-4-ethylbenzenesulfonamide, which is:
-
Highly Stable: Eliminates hydrolysis concerns during analysis.[1]
-
Ionizable: The secondary amine/sulfonamide nitrogen ionizes readily in ESI(+).[1]
-
Retentive: Improves peak shape on C18 columns.
Protocol 1: Sample Preparation & Derivatization
Reagents:
-
Derivatizing Reagent: 100 mM Benzylamine in Acetonitrile (ACN).[1]
-
Quenching Solution: 1% Formic Acid in 50:50 ACN:Water.[1]
-
Internal Standard (IS): Toluenesulfonyl fluoride (or deuterated analog if available).[1]
Workflow:
-
Weighing: Dissolve 50 mg of Drug Substance (sample) in 1.0 mL of ACN.
-
Reaction: Add 100 µL of Derivatizing Reagent . Vortex.
-
Incubation: Heat at 40°C for 30 minutes. (SuFEx is fast with amines).[1]
-
Quench: Add 100 µL of Quenching Solution (acid neutralizes excess benzylamine).
-
Dilution: Dilute to final volume with Mobile Phase A/B (50:50) to match initial gradient.
-
Centrifugation: 10,000 rpm for 5 min to remove matrix precipitates.
Protocol 2: LC-MS/MS Parameters[1][4]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Load |
| 4.0 | 95 | Elution of Derivative |
| 6.0 | 95 | Wash |
| 6.1 | 10 | Re-equilibration |[1]
MS Transitions (MRM):
-
Target: N-benzyl-4-ethylbenzenesulfonamide (MW ≈ 275.3)[1]
-
Precursor Ion: 276.1 [M+H]+[1]
-
Quantifier Ion: 91.1 (Tropylium ion, characteristic of benzyl group).
-
Qualifier Ion: 105.1 (Ethylbenzene fragment).[1]
Method B: Direct Assay via GC-MS/FID
Primary Application: Raw material purity assessment or reaction monitoring.[1]
Rationale
4-EBSF has a relatively low molecular weight and sufficient volatility for Gas Chromatography.[1] Unlike sulfonyl chlorides, sulfonyl fluorides are thermally stable enough for GC inlets, provided the liner is clean and inert.
Protocol 3: GC Conditions
-
Inlet: Split mode (20:1), Temperature 250°C. Liner: Deactivated glass wool (critical to prevent degradation).
-
Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp: 15°C/min to 280°C
-
Final: 280°C (Hold 5 min)[1]
-
-
Detection:
-
FID: 300°C (For purity %).
-
MS: EI Source (70 eV), Scan range 50–350 m/z. Look for molecular ion (
188) and base peak (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> or ethyl-tropylium).
-
Method C: Direct HPLC-UV (Process Control)
Primary Application: In-process checks (IPC) where MS is unavailable.[1]
Rationale
Direct UV detection is possible due to the benzene ring.[1] However, the method must prevent on-column hydrolysis.
Protocol 4: HPLC Parameters
-
Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm).
-
Wavelength: 220 nm (Sulfonyl absorption) and 254 nm (Aromatic).[1]
-
Mobile Phase:
-
Isocratic Mode: 60% B / 40% A (Adjust based on retention time targets).
-
Sample Diluent: 100% Acetonitrile (Minimize water contact until injection).[1]
Validation & System Suitability
To ensure "Trustworthiness" (Part 2 of requirements), the following criteria must be met before routine use.
| Parameter | Acceptance Criteria (Trace Analysis) | Acceptance Criteria (Assay) |
| Specificity | No interference at retention time of Derivative in blank matrix. | Resolution > 2.0 from nearest impurity.[1] |
| Linearity ( | > 0.99 (Range: 1 – 100 ng/mL) | > 0.999 (Range: 80% – 120%) |
| Recovery (Accuracy) | 80% – 120% at LOQ level. | 98.0% – 102.0% |
| Precision (RSD) | < 10% (n=6 injections).[1] | < 1.0% (n=6 injections).[1] |
| Stability | Derivative stable in autosampler for 24h. | Standard stable for 12h.[1] |
Analytical Workflow Diagram
This diagram summarizes the decision process for selecting the correct method.
Caption: Decision tree for selecting between Derivatization LC-MS, Direct GC, and HPLC-UV.
References
-
Sharpless, K. B., et al. (2014).[1][5] "SuFEx: Sulfur(VI) Fluoride Exchange as the New Click Chemistry." Angewandte Chemie International Edition. Link[1]
-
Jones, L. H. (2015).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Thumbar, H., et al. (2025).[1][2] "In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate via LC-MS/MS." (Demonstrates benzylamine derivatization strategy). MethodsX. Link
-
International Conference on Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." Link
Sources
- 1. Benzenesulfonyl fluoride, 4-ethyl- | C8H9FO2S | CID 67997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
Application Note: A Scalable, Two-Step Synthesis of 4-Ethyl-benzenesulfonyl Fluoride for Research and Development
Abstract
This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 4-ethyl-benzenesulfonyl fluoride, a crucial building block in medicinal chemistry and a key reagent for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] The synthesis commences with the direct chlorosulfonylation of commercially available ethylbenzene to yield the intermediate, 4-ethylbenzenesulfonyl chloride. This is followed by a highly efficient halogen exchange (Halex) reaction using potassium fluoride in an aqueous-organic solvent system to produce the final product in high yield and purity.[3][4] This guide emphasizes the rationale behind procedural choices, critical safety considerations for large-scale production, and detailed analytical characterization, making it suitable for researchers in both academic and industrial drug development settings.
Introduction: The Significance of 4-Ethyl-benzenesulfonyl Fluoride
Sulfonyl fluorides have garnered significant attention due to their unique reactivity-stability balance.[1] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are remarkably stable to a wide range of reaction conditions, yet they exhibit excellent electrophilic reactivity towards specific nucleophiles, particularly under activating conditions.[5] This tunable reactivity makes them invaluable as covalent warheads for selective protein modification in chemical biology and drug discovery.[2][6] Furthermore, their role as a cornerstone of the SuFEx click chemistry platform, introduced by Sharpless and co-workers, has cemented their importance as versatile connectors for creating complex molecular architectures.[1][2] 4-ethyl-benzenesulfonyl fluoride, specifically, serves as a functionalized aromatic scaffold, enabling the introduction of the reactive fluorosulfonyl group into more complex target molecules.
The protocol detailed herein is designed for scalability, moving from bench-top synthesis to kilogram-scale production by utilizing cost-effective reagents and straightforward, industrially applicable unit operations.
Overall Synthesis Scheme
The synthesis is a two-part process starting from ethylbenzene. The first step is an electrophilic aromatic substitution to install the sulfonyl chloride group, followed by a nucleophilic substitution to yield the target sulfonyl fluoride.
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 2. Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield of 4-ethyl-benzenesulfonyl fluoride reactions
Technical Support Center: 4-Ethylbenzenesulfonyl Fluoride (EBSF) Reaction Optimization
Case ID: EBSF-YIELD-OPT-001 Status: Active Specialist: Senior Application Scientist
Executive Summary: The Yield Paradox
Synthesizing 4-ethylbenzenesulfonyl fluoride (EBSF) (CAS: 455-20-9) often presents a "yield paradox": the chemistry appears elementary (electrophilic substitution followed by halide exchange), yet researchers frequently report yields stalling at 50-60%.
The failure points are rarely in the core mechanism but in the process engineering —specifically, the competition between kinetic sulfonation control and thermodynamic hydrolysis. This guide replaces generic protocols with a field-hardened, self-validating workflow designed to push yields >85%.
Diagnostic Troubleshooting (Q&A Format)
Q1: "My final product contains ~10-15% of an impurity that is difficult to separate by distillation. What is it?" Diagnosis: This is likely the ortho-isomer (2-ethylbenzenesulfonyl fluoride). Root Cause: The initial addition of chlorosulfonic acid (ClSO₃H) was performed at too high a temperature. While the ethyl group is an ortho, para-director, the para position is sterically favored. However, at temperatures >20°C during addition, the kinetic barrier for ortho substitution is overcome. Corrective Action:
-
Chill the substrate: Cool ethylbenzene to -5°C to 0°C before adding ClSO₃H.
-
Rate Control: Add acid dropwise such that the internal temperature never exceeds 5°C. Only after addition is complete should you ramp to ambient/heated conditions to drive conversion.
Q2: "I see excellent conversion to the sulfonyl chloride, but the final fluoride yield is low. The aqueous workup emulsion is severe." Diagnosis: Hydrolysis of the Sulfonyl Chloride. Root Cause: Sulfonyl chlorides are moisture-sensitive. If the intermediate 4-ethylbenzenesulfonyl chloride is left in contact with the ice-water quench for too long, it hydrolyzes back to the sulfonic acid (water-soluble), creating a surfactant that causes emulsions. Corrective Action:
-
The "Flash Quench": Pour the reaction mixture onto ice and immediately extract with a hydrophobic solvent (e.g., DCM or CHCl₃). Do not let it sit.
-
Switch Reagents: For the fluorination step, use Potassium Bifluoride (KHF₂) instead of Potassium Fluoride (KF). KHF₂ is acidic (pH ~3-4), which suppresses the formation of hydroxide ions that cause hydrolysis side reactions [1].
Q3: "My fluorination reaction stalls at 80% conversion even after 24 hours." Diagnosis: Lattice Energy Lock. Root Cause: Solid KF has a high lattice energy, making fluoride ions poorly available in organic solvents. Corrective Action:
-
Phase Transfer Catalysis: Add 1-5 mol% of 18-Crown-6 (if using MeCN/KF) or Tetrabutylammonium bromide (TBAB) (if using biphasic water/DCM). This acts as a "shuttle," pulling fluoride into the organic phase.
-
"Spray-Dried" KF: Standard KF is often too crystalline. Use spray-dried KF or grind it vigorously in a mortar under inert atmosphere before use.
Optimized Experimental Protocol
Phase 1: Regioselective Chlorosulfonation
-
Reagents: Ethylbenzene (1.0 equiv), Chlorosulfonic acid (3.0 equiv).
-
Setup: 3-neck flask, addition funnel, internal thermometer, gas scrubber (HCl evolution).
-
Charge: Place ethylbenzene in the flask and cool to -5°C .
-
Addition: Add ClSO₃H dropwise. CRITICAL: Maintain internal temp <5°C.
-
Reaction: After addition, warm to 25°C and stir for 2 hours. (Optional: Heat to 60°C for 1 hour if TLC shows residual starting material, but this risks sulfone byproduct formation).
-
Quench: Pour mixture slowly onto crushed ice.
-
Extraction: Immediately extract with DCM (2x). Wash organic layer with cold water (2x) and brine. Dry over MgSO₄.
-
Result: 4-ethylbenzenesulfonyl chloride (Oil/Low-melting solid). Yield target: >90%.
Phase 2: Biphasic Fluorination (The "Sharpless-Type" Modification)
-
Reagents: Sulfonyl chloride (from Phase 1), KHF₂ (2.0 equiv), TBAB (0.05 equiv).
-
Solvent: MeCN / Water (1:1 ratio) or pure MeCN.
-
Activation: Dissolve KHF₂ in minimal water (or use solid if using 18-crown-6 in dry MeCN).
-
Reaction: Add sulfonyl chloride and catalyst (TBAB). Stir vigorously at RT for 4-12 hours.
-
Monitoring: Check by ¹⁹F NMR (Signal appearance at ~ +65 ppm) or TLC.
-
Workup: Dilute with ether/EtOAc. Wash with water to remove salts.
-
Purification: Distillation under reduced pressure (bp ~100-110°C at low vacuum, verify specific pressure) or flash chromatography (usually very non-polar).
Quantitative Comparison of Fluorination Conditions
| Condition | Reagents | Solvent | Time (h) | Yield (%) | Notes |
| Standard | KF (anhydrous) | MeCN | 24 | 55-65 | Slow kinetics; hydrolysis common. |
| Activated | KF + 18-Crown-6 | MeCN | 6 | 85-92 | Fast; expensive catalyst. |
| Bifluoride | KHF₂ | MeCN/H₂O | 4 | 95+ | Recommended. Robust against moisture. |
| SuFEx | DABSO + NFSI | Dioxane | 12 | 70-80 | Good for library synthesis, poor atom economy for bulk. |
Visualized Workflows
Figure 1: Reaction Pathway & Impurity Logic
Caption: Pathway illustrating the critical divergence points for ortho-impurity formation (Phase 1) and hydrolysis (Phase 2).
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing yield loss based on NMR and solubility characteristics.
References
-
Sharpless, K. B., et al. (2014).[1] "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie International Edition. Describes the superiority of bifluoride (KHF₂) salts in suppressing hydrolysis during chloride-fluoride exchange.
-
Hunt, C. A., et al. (1941). "The Preparation of Sulfonyl Fluorides." Journal of the American Chemical Society. Foundational text on the chlorosulfonation of alkylbenzenes and thermal stability parameters.
-
Davies, J., et al. (2018). "One-pot Synthesis of Sulfonyl Fluorides." Chemical Science. Discusses modern Pd-catalyzed routes and comparative yield data for various fluoride sources.
-
Sigma-Aldrich. "4-Ethylbenzenesulfonyl fluoride (CAS 455-20-9) Product Specification." Confirms chemical identity and physical property baselines.
Sources
Technical Support Center: 4-Ethyl-Benzenesulfonyl Fluoride (4-EBSF)
Product Support & Troubleshooting Guide
Reagent Profile:
-
IUPAC Name: 4-Ethylbenzenesulfonyl fluoride
-
Core Utility: SuFEx (Sulfur-Fluoride Exchange) Click Chemistry Hub; Lipophilic Protease Inhibitor; Derivatizing Agent for GC/MS.
-
Reactivity Class: "Dormant" Electrophile. Unlike its chloride analog, 4-EBSF is resistant to reduction and hydrolysis under neutral conditions, requiring specific activation to react.
Module 1: Critical Reactivity & Side Reactions
The "Dormant" False Negative (Lack of Reactivity)
Symptom: The user observes no reaction with amines or alcohols, even after prolonged stirring, and assumes the reagent is defective. Technical Insight: Sulfonyl fluorides possess a unique stability-reactivity profile.[1][2] The S(VI)-F bond is significantly stronger (bond energy ~130 kcal/mol) and less polarizable than the S-Cl bond.
-
Root Cause: 4-EBSF requires activation to facilitate nucleophilic attack. It does not react spontaneously like sulfonyl chlorides.
-
The Fix:
-
For Silyl Ethers (SuFEx): You must add a catalyst. Use DBU (1-5 mol%) or BTMG to activate the silicon-fluoride exchange.
-
For Amines: While aliphatic amines may react slowly in organic solvents, the reaction is often accelerated by aqueous buffers (stabilizing the fluoride leaving group via H-bonding) or bifluoride catalysts (
).
-
Hydrolysis (Conversion to Sulfonic Acid)
Symptom: LC-MS shows a peak with mass [M-20] (loss of F, gain of OH) corresponding to 4-ethylbenzenesulfonic acid.
Mechanism:
While 4-EBSF is stable at neutral pH, it undergoes associative
-
Side Reaction Trigger: High pH aqueous buffers or wet organic solvents containing strong bases (e.g., hydroxide, alkoxide).
-
Prevention:
-
Maintain pH < 8.0 for aqueous storage.
-
Use anhydrous acetonitrile (MeCN) or dichloromethane (DCM) for stock solutions.
-
Benzylic Oxidation (The "Old Bottle" Effect)
Symptom: Appearance of acetophenone derivatives (ketone formation at the ethyl group) or complex degradation mixtures. Mechanism: The ethyl group at the para position contains benzylic hydrogens susceptible to radical autoxidation, especially in the presence of light and oxygen over time.
-
Reaction:
-
Prevention: Store under inert gas (Argon/Nitrogen) at -20°C. Protect from light.
Module 2: Troubleshooting Workflows
Visualizing the Pathway
The following diagram illustrates the competition between the desired SuFEx pathway and common side reactions (Hydrolysis and Oxidation).
Caption: Reaction fate of 4-EBSF. Green path indicates successful activation; red/yellow paths indicate environmental degradation.
Diagnostic FAQ: "Why is my reaction failing?"
| Observation | Probable Cause | Corrective Action |
| No Reaction (Starting Material Intact) | Lack of activation (SuFEx dormancy). | Add DBU (10 mol%) or BTMG . Ensure silyl ether is used for alcohols. |
| Precipitate Formation | Solubility issue. 4-EBSF is lipophilic. | Switch from purely aqueous buffer to 50% MeCN/Water or DMF . |
| New Peak (+16 mass) | Benzylic oxidation (Ar-Et | Re-purify reagent or purchase fresh stock. Store under Argon. |
| New Peak (-2 mass) | Desaturation (Styrene formation). | Rare. Occurs only with extremely strong bases (e.g., LiHMDS) via E2 elimination. |
| Rapid pH Drop | HF generation during reaction. | Add a scavenger base (e.g., Triethylamine or solid carbonate) to neutralize HF byproduct. |
Module 3: Experimental Protocols
Protocol A: Standard SuFEx Coupling with Alcohols
Use this for conjugating 4-EBSF to phenols or primary alcohols.
-
Preparation: Convert the target alcohol to a silyl ether (R-O-TMS) using TMSCl/Imidazole. Note: Direct reaction with alcohols is sluggish.
-
Setup: Dissolve 4-EBSF (1.2 equiv) and R-O-TMS (1.0 equiv) in anhydrous Acetonitrile (0.1 M).
-
Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 5-10 mol%.
-
Monitoring: Stir at Room Temperature. Monitor by TLC or LC-MS.[3] The S-F bond cleavage is the rate-determining step.[2]
-
Quench: Dilute with DCM, wash with dilute HCl (to remove DBU), then brine.
Protocol B: Reactivity Check (Hydrolysis Assay)
Use this to verify if your reagent has degraded to sulfonic acid.
-
Dissolve 5 mg of 4-EBSF in 500 µL of
(Deuterated Acetonitrile). -
Run a
NMR .-
Signal: ~ +65 ppm (relative to
) indicates intact Sulfonyl Fluoride. -
Absence of Signal: Indicates complete hydrolysis to sulfonic acid (fluoride ion lost).
-
Shifted Signal (-120 ppm): Indicates free fluoride ion (
) or HF, suggesting hydrolysis has occurred.
-
Module 4: Decision Tree for Optimization
Caption: Step-by-step logic for diagnosing reaction failures with 4-EBSF.
References
-
Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Narayanan, A., & Jones, L. H. (2015).[4] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659.
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry, 64(19), 7048-7054. (Context on Fluoride stability).
-
Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Fluorides as Kinetic Probes." Journal of the American Chemical Society. (Context on hydrolysis rates vs. pH).
Sources
troubleshooting failed reactions with 4-ethyl-benzenesulfonyl fluoride
Topic: Troubleshooting Failed Reactions & SuFEx Optimization
Document ID: TS-EBSF-004 | Version: 2.1 | Status: Active
Introduction: The "Sleeping Beauty" of Reagents
Welcome to the technical support hub for 4-ethyl-benzenesulfonyl fluoride (EBSF) . If you have arrived here, it is likely because your reaction failed to proceed, or you are observing unexpected stability where you anticipated reactivity.
The Core Issue: Researchers often treat EBSF as a direct analogue of sulfonyl chlorides . This is the primary cause of experimental failure. Unlike the "angry" sulfonyl chloride, which reacts indiscriminately with nucleophiles (and water), EBSF is a SuFEx (Sulfur-Fluoride Exchange) hub. It is kinetically stable and requires specific activation to "wake up."
The 4-ethyl group at the para position further complicates this by donating electron density into the benzene ring (inductive effect), rendering the sulfur center less electrophilic than unsubstituted or nitro-substituted analogs.
Part 1: Troubleshooting Guides (Q&A)
Scenario A: "I mixed EBSF with my amine/alcohol and a base (TEA/Pyridine), but I see only starting material."
Diagnosis: Insufficient Activation. Sulfonyl fluorides possess a unique stability-reactivity profile.[1][2] The S–F bond is strong (approx. 130 kcal/mol) and does not ionize easily like the S–Cl bond. Standard weak bases (TEA, pyridine) are often insufficient to drive the reaction, especially with the electron-rich 4-ethyl backbone deactivating the center.
Corrective Action: You must switch to SuFEx catalysis .
-
For Amines: Use Calcium Triflimide [Ca(NTf2)2] activation or a strong organobase like DBU or BEMP . The Calcium ion acts as a Lewis acid, coordinating to the sulfonyl oxygens and fluoride, weakening the S–F bond.
-
For Phenols/Alcohols: Convert the alcohol to a silyl ether (R-O-TMS) first. Then use a fluoride source (CsF, TBAF) or DBU to catalyze the "Si–F" exchange. This is the classic Sharpless SuFEx mechanism.
Scenario B: "I am trying to inhibit a protease, but the IC50 is much higher than expected."
Diagnosis: Slow On-Rate due to Electronic Deactivation. While EBSF is a serine protease inhibitor (similar to PMSF or AEBSF), the ethyl group is hydrophobic and electronically donating.
-
Electronic Effect: The sulfur is less positive, making the nucleophilic attack by the enzyme's active site serine slower.
-
Solubility: The ethyl group decreases water solubility compared to AEBSF (which has an amino group).
Corrective Action:
-
Pre-incubation: Increase the pre-incubation time of EBSF with the enzyme from 5 minutes to 30–60 minutes to account for the slower kinetics.
-
Solvent Carrier: Ensure EBSF is fully dissolved in DMSO or Isopropanol before adding to the aqueous buffer to prevent micro-precipitation.
Scenario C: "My 19F NMR shows a peak at +65 ppm that won't disappear."
Diagnosis: Reaction Stalled (The peak is EBSF). The signal at ~ +65.5 ppm (referenced to CFCl3) is characteristic of the sulfonyl fluoride motif (–SO2F). If this peak persists, your reaction has not occurred.
Corrective Action:
-
Check Stoichiometry: Ensure your nucleophile is in excess (1.2 equiv).
-
Temperature: EBSF is thermally stable. Unlike sulfonyl chlorides, you can heat this reaction to 60–80°C without rapid decomposition. Increase the temperature.
Part 2: Visualizing the Troubleshooting Logic
The following decision tree helps you quickly identify the failure mode based on your observation.
Figure 1: Diagnostic logic flow for troubleshooting EBSF reactions. Blue nodes indicate analysis steps; Red nodes indicate critical failure points.
Part 3: Comparative Data & Protocols
Comparison: Sulfonyl Chloride vs. Sulfonyl Fluoride (EBSF)
| Feature | Benzenesulfonyl Chloride | 4-Ethyl-Benzenesulfonyl Fluoride |
| Bond Energy | S–Cl (Weak, labile) | S–F (Strong, ~130 kcal/mol) |
| Hydrolysis | Rapid in water/moist air | Slow/Stable at neutral pH |
| Reactivity | Reacts with weak bases (TEA) | Requires SuFEx activation (DBU, Ca2+, Si) |
| Thermal Stability | Decomposes >100°C | Stable >150°C |
| Redox Stability | Susceptible to reduction | Resistant to reduction |
| 19F NMR Shift | N/A | ~ +65 ppm (vs CFCl3) |
Validated Protocol: Ca(NTf2)2 Mediated Amination
Use this protocol if standard amine coupling has failed.
Scope: Coupling EBSF with primary/secondary amines. Reference: Adapted from S. Mahapatra et al. (See Ref 2).
-
Preparation:
-
Dissolve 4-ethyl-benzenesulfonyl fluoride (1.0 equiv) and the amine (1.2 equiv) in Dichloromethane (DCM) or Acetonitrile (MeCN) (0.2 M concentration).
-
Note: Ensure solvents are dry; water competes for the calcium catalyst.
-
-
Catalyst Addition:
-
Add Calcium Triflimide [Ca(NTf2)2] (5–10 mol%).
-
Add DIPEA (1.5 equiv) to sponge up the HF generated.
-
-
Reaction:
-
Stir at Room Temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC. EBSF is UV active. If sluggish, heat to 50°C.
-
-
Workup:
-
Dilute with EtOAc, wash with 0.5 M HCl (to remove unreacted amine/catalyst), then brine.
-
Dry over Na2SO4 and concentrate.
-
Validated Protocol: Silyl-Ether SuFEx (Phenol Coupling)
Use this for creating sulfonates from phenols.
Scope: Coupling EBSF with phenols. Reference: Adapted from J. Dong et al. (See Ref 1).
-
Activation:
-
Coupling:
-
Mix TMS-Phenol (1.1 equiv) and EBSF (1.0 equiv) in Acetonitrile .
-
Add DBU (10–20 mol%) or TBAF (5 mol%).
-
-
Reaction:
-
Stir at room temperature. The driving force is the formation of the strong Si–F bond (gas/volatile byproduct).
-
Yields are typically quantitative.
-
Part 4: Mechanistic Insight (The "Why")
Understanding the mechanism is crucial for troubleshooting. The SuFEx reaction does not proceed via a simple addition-elimination pathway typical of acyl chlorides.
Mechanism: Base-Catalyzed SuFEx
In the presence of a strong base (like DBU) or "Si-F" exchange conditions, the reaction avoids the high-energy charged transition states.
Figure 2: The SuFEx mechanism relies on activating the S-F bond (Complex) to allow nucleophilic attack, releasing HF or a Silyl-Fluoride.
References
-
Dong, J., et al. (2014).[5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][5][6][7] Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Mahapatra, S., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides.[8] Organic Letters, 20(18), 5592–5595.
-
Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Development. ChemMedChem, 13(1), 1–9.
-
Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48, 4731-4758.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
preventing decomposition of 4-ethyl-benzenesulfonyl fluoride
Welcome to the technical support center for 4-ethyl-benzenesulfonyl fluoride (EBSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to prevent decomposition and ensure the successful application of this versatile reagent in your experiments.
Understanding the Stability of 4-Ethyl-Benzenesulfonyl Fluoride
4-Ethyl-benzenesulfonyl fluoride is a valuable reagent in chemical synthesis and drug development, often used for introducing the 4-ethylbenzenesulfonyl group into molecules.[1] However, like other sulfonyl fluorides, its efficacy is contingent upon its stability. The primary mode of decomposition for sulfonyl fluorides is hydrolysis, where the sulfur-fluorine (S-F) bond is cleaved by water to form the corresponding sulfonic acid and hydrogen fluoride. While the S-F bond is generally more stable than the S-Cl bond in sulfonyl chlorides, it is still susceptible to nucleophilic attack, particularly by water.[2][3]
The rate of hydrolysis can be influenced by several factors including pH, temperature, and the presence of catalysts.[2][4] Understanding these factors is crucial for preventing unwanted decomposition and ensuring the integrity of your starting material.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 4-ethyl-benzenesulfonyl fluoride.
Issue 1: Low or Inconsistent Reaction Yields
Question: I am experiencing low and inconsistent yields in my sulfonylation reaction using 4-ethyl-benzenesulfonyl fluoride. What could be the cause?
Answer: Low or inconsistent yields are often a direct result of the degradation of your 4-ethyl-benzenesulfonyl fluoride, primarily through hydrolysis. Here’s a systematic approach to troubleshoot this issue:
Step 1: Verify the Quality of Your Starting Material
-
Visual Inspection: Fresh, high-purity 4-ethyl-benzenesulfonyl fluoride should be a clear, colorless liquid or a white solid. Any discoloration or presence of crystalline precipitate could indicate decomposition to 4-ethylbenzenesulfonic acid.
-
Analytical Characterization: If you suspect degradation, re-characterize the material using techniques like ¹H NMR, ¹⁹F NMR, or mass spectrometry to confirm its purity.
Step 2: Scrutinize Your Reaction Conditions
-
Solvent Purity: Ensure your reaction solvents are anhydrous. The presence of even trace amounts of water can lead to significant hydrolysis of the sulfonyl fluoride. Use freshly dried solvents for all reactions.
-
Reagent Purity: Other reagents, especially amines, can contain residual water. Ensure all reagents are thoroughly dried before addition to the reaction mixture.
-
Atmosphere: Conduct your reactions under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.[5][6]
Step 3: Optimize Reaction Parameters
-
Temperature: While some reactions require elevated temperatures, prolonged heating can accelerate the decomposition of sulfonyl fluorides. If possible, explore lower reaction temperatures or shorter reaction times.
-
pH: The stability of sulfonyl fluorides is pH-dependent. Both strongly acidic and basic conditions can promote hydrolysis. If your reaction conditions are highly acidic or basic, consider if alternative, milder conditions can be employed.
Issue 2: Observable Changes in Stored 4-Ethyl-Benzenesulfonyl Fluoride
Question: I've noticed that my stored 4-ethyl-benzenesulfonyl fluoride has become cloudy/has formed a precipitate. Is it still usable?
Answer: The formation of a cloudy appearance or a solid precipitate in your 4-ethyl-benzenesulfonyl fluoride is a strong indicator of hydrolysis, leading to the formation of 4-ethylbenzenesulfonic acid, which is a solid.
Immediate Actions:
-
Isolate the Material: Do not use the suspect material in a reaction until its purity has been verified.
-
Re-purification (if feasible): For small-scale impurities, it may be possible to purify the remaining liquid by careful decantation or filtration under inert atmosphere, followed by vacuum distillation. However, for significant degradation, it is often more practical to discard the material.
-
Review Storage Conditions: This is a critical step to prevent future occurrences. Refer to the "Best Practices for Storage and Handling" section below.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-ethyl-benzenesulfonyl fluoride?
-
A1: To minimize decomposition, 4-ethyl-benzenesulfonyl fluoride should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[5][6] It is recommended to store it at a reduced temperature, typically between 2-8°C, to slow down any potential degradation pathways.[5][6] The storage area should be dry and well-ventilated.[7]
Q2: What materials are incompatible with 4-ethyl-benzenesulfonyl fluoride?
-
A2: Avoid contact with strong oxidizing agents, strong bases, and water.[7][8][9] Contact with moisture is the primary concern for decomposition.
Q3: Can I handle 4-ethyl-benzenesulfonyl fluoride on the open bench?
-
A3: It is strongly recommended to handle 4-ethyl-benzenesulfonyl fluoride under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, to prevent exposure to atmospheric moisture.[5][6] If brief handling in the open is unavoidable, work quickly and in a low-humidity environment.
Q4: What are the primary decomposition products of 4-ethyl-benzenesulfonyl fluoride?
-
A4: The main decomposition product resulting from hydrolysis is 4-ethylbenzenesulfonic acid and hydrogen fluoride.
Best Practices for Storage and Handling
To ensure the longevity and reactivity of your 4-ethyl-benzenesulfonyl fluoride, adhere to the following best practices:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Prevents hydrolysis from atmospheric moisture.[5][6] |
| Temperature | Store at 2-8°C. | Reduces the rate of decomposition.[5][6] |
| Container | Use a tightly sealed, appropriate chemical-resistant container. | Prevents ingress of moisture and contaminants.[5][6] |
| Handling | Handle under an inert atmosphere (glovebox or Schlenk line). | Minimizes exposure to air and moisture during use. |
| Dispensing | Use dry syringes or cannulas for liquid transfer. | Avoids introducing moisture into the bulk container. |
Experimental Protocol: General Procedure for Sulfonylation
This protocol provides a general guideline for using 4-ethyl-benzenesulfonyl fluoride in a sulfonylation reaction with an amine, emphasizing steps to prevent its decomposition.
Materials:
-
4-Ethyl-Benzenesulfonyl Fluoride (EBSF)
-
Amine substrate
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Acetonitrile)
-
Anhydrous base (e.g., Triethylamine, Pyridine)
-
Inert gas supply (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Reagent Addition:
-
Dissolve the amine substrate and the anhydrous base in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-ethyl-benzenesulfonyl fluoride in the anhydrous solvent to the cooled amine solution via a dry syringe.
-
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of a mild acid (e.g., ammonium chloride) to neutralize the excess base.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Decomposition and Prevention
To better understand the process of decomposition and the preventative measures, the following diagrams illustrate the key concepts.
Caption: The primary decomposition pathway of 4-ethyl-benzenesulfonyl fluoride via hydrolysis.
Caption: A logical workflow for troubleshooting low yields in reactions involving 4-ethyl-benzenesulfonyl fluoride.
References
-
Oae, S., & Kice, J. L. (1963). Spontaneous hydrolysis of sulfonyl fluorides. Journal of the American Chemical Society, 85(18), 2858-2861. Available from: [Link].
-
MDPI. Synthetic Routes to Arylsulfonyl Fluorides. Available from: [Link].
-
ACS Publications. A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry. Available from: [Link].
Sources
- 1. Buy Benzenesulfonyl fluoride, 4-ethyl- | 455-20-9 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
biological activity of 4-ethyl-benzenesulfonyl fluoride derivatives
Biological Activity of 4-Ethyl-Benzenesulfonyl Fluoride Derivatives: A Comparative Technical Guide
Executive Summary
This guide analyzes the biological activity, stability, and experimental utility of 4-ethyl-benzenesulfonyl fluoride (EBSF) derivatives, with a primary focus on the most biologically significant analogue: 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) .
While the parent compound (EBSF) serves primarily as a structural scaffold, its amino-derivative (AEBSF, commercially known as Pefabloc® SC) has superseded traditional inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and Diisopropylfluorophosphate (DFP) in modern drug development and proteomics. This shift is driven by AEBSF’s superior water solubility, hydrolytic stability, and reduced toxicity profile.[1][2]
Chemical Biology & Mechanism of Action
The Sulfonyl Fluoride Warhead
The biological activity of this class relies on the sulfonyl fluoride (-SO₂F) moiety. This functional group acts as an electrophilic "warhead" that specifically targets nucleophilic hydroxyl groups within the active sites of enzymes.
-
Target Class: Serine Proteases (Trypsin, Chymotrypsin, Plasmin, Kallikrein, Thrombin).[3][4][5][6][7]
-
Mechanism: Suicide Inhibition (Irreversible).
-
Reaction: The hydroxyl group of the catalytic serine residue attacks the sulfonyl sulfur atom, releasing fluoride and forming a stable sulfonated enzyme.[6] This covalent bond permanently blocks the active site.[8]
Note on Specificity: While highly specific to serine proteases, the high reactivity of the sulfonyl fluoride group can lead to off-target sulfonylation of surface Tyrosine, Lysine, and Histidine residues at high concentrations or elevated pH (>7.5).
Visualization: Mechanism of Serine Protease Inactivation
Caption: Kinetic mechanism of irreversible serine protease inhibition by sulfonyl fluoride derivatives.
Comparative Analysis: AEBSF vs. Alternatives
In drug development and protein purification, the choice of inhibitor dictates sample integrity. The following data compares AEBSF against the industry standards PMSF and DFP.
Performance Matrix
| Feature | AEBSF (Pefabloc SC) | PMSF | DFP |
| Solubility | High (Water-soluble) Up to 100 mg/mL directly in buffer. | Low (Hydrophobic) Requires EtOH/DMSO; precipitates in water. | Moderate Liquid, miscible in organic solvents. |
| Hydrolytic Stability | High | Very Low | Low Hydrolyzes upon contact with moisture. |
| Toxicity (LD50) | Low ~2800 mg/kg (Oral, Mouse). | High (Neurotoxic) ~200 mg/kg. Acetylcholinesterase inhibitor.[4][5][7] | Extreme (Deadly) ~4 mg/kg. Potent neurotoxin. |
| Inhibition Kinetics | Fast covalent modification. | Fast, but limited by hydrolysis competition. | Very fast, but extreme safety risk. |
| Target Scope | Broad Spectrum Serine Proteases + NADPH Oxidase . | Broad Spectrum Serine Proteases.[3][4][9] | Serine Proteases + Acetylcholinesterase.[7] |
Critical Analysis of Stability
-
PMSF Limitation: Researchers often add PMSF to buffers and assume protection. However, due to its short half-life (
hr), long-duration lysis or purification steps (>4 hours) leave proteins vulnerable to degradation after the inhibitor hydrolyzes. -
AEBSF Advantage: AEBSF remains active significantly longer in aqueous solution.[1][5][7] For multi-step purification protocols, AEBSF provides a "set and forget" reliability that PMSF cannot match without repeated dosing.[5]
Experimental Protocols
Protocol A: Preparation of AEBSF Stock Solution
-
Objective: Create a stable 100 mM stock for long-term storage.
-
Reagents: AEBSF Hydrochloride (White crystalline powder), Sterile distilled water or 0.1 M Acetic Acid.
-
Procedure:
-
Weigh 24 mg of AEBSF-HCl (MW: 239.7 g/mol ).
-
Dissolve in 1.0 mL of sterile water or 0.1 M Acetic Acid.
-
Note: Dissolving in slightly acidic solution (pH 4-5) maximizes shelf life.
-
-
Vortex until completely dissolved (Instantaneous).
-
Aliquot into 50 µL volumes to avoid freeze-thaw cycles.
-
Store at -20°C. Stability: >1 year.
-
Protocol B: Serine Protease Inhibition Assay (Cell Lysis)
-
Objective: Prevent proteolysis during mammalian cell lysis.
-
Procedure:
-
Harvest cells (
cells) and wash with PBS. -
Prepare Lysis Buffer (e.g., RIPA or NP-40).
-
Crucial Step: Add AEBSF stock to Lysis Buffer immediately prior to use to achieve a final concentration of 1 mM (1:100 dilution of 100 mM stock).
-
Resuspend cell pellet in Lysis Buffer + AEBSF.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 min at 4°C.
-
Collect supernatant.
-
Validation: Run SDS-PAGE. Compare +AEBSF vs. -AEBSF samples. The -AEBSF lane should show smearing (degradation), while +AEBSF retains sharp bands.
-
Decision Framework: Inhibitor Selection
Use the following logic flow to determine when to deploy AEBSF versus alternatives.
Caption: Decision tree for selecting serine protease inhibitors based on experimental constraints.
References
-
MP Biomedicals. (n.d.). AEBSF Hydrochloride: Technical Information. Retrieved from [Link]
-
Powers, J. C., et al. (2002).[4] Irreversible inhibitors of serine, cysteine, and threonine proteases.[4] Chemical Reviews, 102(12), 4639-4750.
- Mintz, G. R. (1993). Pefabloc SC: A novel, water-soluble, non-toxic serine protease inhibitor. Biopharm, 6, 34-38.
Sources
- 1. goldbio.com [goldbio.com]
- 2. mpbiochina.com [mpbiochina.com]
- 3. gendepot.com [gendepot.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. interchim.fr [interchim.fr]
- 6. AEBSF - Wikipedia [en.wikipedia.org]
- 7. 4-(2-氨乙基)苯磺酰氟 盐酸盐 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agscientific.com [agscientific.com]
literature review of 4-ethyl-benzenesulfonyl fluoride applications
An In-Depth Guide to the Applications of 4-ethyl-benzenesulfonyl Fluoride: A Comparative Analysis for Chemical Biology and Drug Discovery
Introduction: The Rise of the Sulfonyl Fluoride Warhead
In the landscape of modern chemical biology and drug discovery, the ability to selectively and covalently modify biological macromolecules is paramount. Among the arsenal of reactive functionalities, or "warheads," the sulfonyl fluoride (–SO₂F) group has emerged as a uniquely versatile and privileged electrophile. Unlike more traditional covalent modifiers that primarily target cysteine or serine residues, sulfonyl fluorides exhibit a broader reactivity profile, capable of forming stable covalent bonds with the nucleophilic side chains of serine, threonine, tyrosine, lysine, cysteine, and histidine in a context-dependent manner.[1] This expanded targeting scope opens new avenues for probing protein function and developing novel therapeutics.
4-ethyl-benzenesulfonyl fluoride, a member of the aryl sulfonyl fluoride family, serves as a valuable exemplar of this chemical class. Its structure consists of a stable benzene ring, an activating sulfonyl fluoride group, and an ethyl substituent that modulates its physicochemical properties.[2] This guide provides a comprehensive review of the applications of 4-ethyl-benzenesulfonyl fluoride, comparing its performance and utility against common alternatives and providing detailed experimental frameworks for its use.
Core Application I: Covalent Enzyme Inhibition and Activity-Based Protein Profiling (ABPP)
The primary application of sulfonyl fluorides lies in their use as covalent inhibitors and as the core reactive group in activity-based probes (ABPs). ABPs are powerful tools used to target, isolate, and identify proteins in complex biological systems, often based on their functional state.[3]
Mechanism of Action: The Electrophilic Warhead
The sulfur(VI) center of the sulfonyl fluoride moiety is highly electrophilic. When a sulfonyl fluoride probe encounters a nucleophilic amino acid residue within a protein's binding pocket, it can undergo a substitution reaction. The fluoride ion acts as a leaving group, resulting in the formation of a stable sulfonyl-enzyme linkage. This covalent modification is typically irreversible and effectively inactivates the protein. The ethyl group on the phenyl ring of 4-ethyl-benzenesulfonyl fluoride can influence binding affinity and selectivity through hydrophobic interactions within the target protein's active site.
Comparison with Alternative Covalent Probes
The choice of a covalent inhibitor is critical and depends on factors like stability, solubility, and target selectivity. 4-ethyl-benzenesulfonyl fluoride and its parent class offer a distinct profile compared to classic inhibitors.
| Feature | Phenylmethylsulfonyl Fluoride (PMSF) | 4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF) | 4-ethyl-benzenesulfonyl Fluoride |
| Structure | C₆H₅CH₂SO₂F | NH₂CH₂CH₂C₆H₄SO₂F·HCl | CH₃CH₂C₆H₄SO₂F |
| Aqueous Stability | Very Low (Half-life ~30-60 min at pH 7.5) | High (Stable for hours in aqueous solution)[4] | High (Expected to be stable, similar to AEBSF) |
| Solubility | Poorly soluble in water; requires stock in organic solvent (e.g., isopropanol) | Highly soluble in water.[5] | Soluble in organic solvents; limited aqueous solubility. |
| Primary Targets | Serine Proteases.[4] | Serine Proteases.[4] | Serine, Threonine, Tyrosine, Lysine, Cysteine, Histidine.[1] |
| Key Advantage | Historically significant, widely cited. | High stability and solubility make it ideal for routine use as a protease inhibitor in biochemistry.[5][6] | Represents a stable, synthetically tractable scaffold for developing more complex probes. |
| Key Disadvantage | Rapid degradation in aqueous buffers. | Primarily limited to serine proteases in its standard application. | Limited intrinsic targeting without further functionalization. |
| Common Use | Protease inhibitor cocktail component (added fresh). | Stable protease inhibitor for protein purification and cell lysis.[4][7] | Scaffold for chemical probe synthesis and fragment-based screening. |
Causality Behind Experimental Choices: The instability of PMSF in aqueous solutions necessitates its fresh preparation and addition to buffers immediately before use. In contrast, the superior stability and solubility of AEBSF make it a more reliable and convenient choice for applications like protein purification where prolonged incubation is required.[4][5] 4-ethyl-benzenesulfonyl fluoride, while lacking the high water solubility of AEBSF, provides a more chemically stable and synthetically versatile core than PMSF for building customized probes targeting a wider range of nucleophiles beyond serine.[1]
Experimental Workflow: Activity-Based Protein Profiling
The following diagram and protocol outline a typical ABPP experiment using a functionalized sulfonyl fluoride probe, such as an alkyne-bearing derivative of 4-ethyl-benzenesulfonyl fluoride.
Caption: Workflow for an activity-based protein profiling experiment.
Protocol 1: General Protein Labeling with an Alkyne-Functionalized Sulfonyl Fluoride Probe
This protocol is a self-validating system, incorporating controls to ensure that labeling is specific and not an artifact.
-
Preparation of Lysate:
-
Harvest cells and lyse in a suitable buffer (e.g., PBS, pH 7.4) without protease inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay). Adjust concentration to 1-2 mg/mL.
-
-
Control Samples (Trustworthiness):
-
Negative Control: Prepare a sample of lysate that will be treated with vehicle (e.g., DMSO) instead of the probe.
-
Heat-Inactivated Control: Prepare a sample of lysate and heat it at 95°C for 10 minutes to denature proteins. This ensures that labeling is dependent on the native protein structure.
-
-
Probe Labeling:
-
To 100 µL of lysate, add the alkyne-functionalized sulfonyl fluoride probe (from a 100X stock in DMSO) to a final concentration of 10-50 µM.
-
Incubate all samples (including controls) for 1 hour at 37°C.
-
-
Click Chemistry Reaction:
-
Prepare a "click cocktail" containing:
-
TBTA (ligand)
-
Copper(II) sulfate
-
A reducing agent (e.g., TCEP or sodium ascorbate)
-
An azide-reporter tag (e.g., Azide-Biotin or Azide-Fluorophore)
-
-
Add the click cocktail to each sample and incubate for 1 hour at room temperature, protected from light if using a fluorescent reporter.
-
-
Analysis:
-
For Fluorescent Reporters: Add SDS-PAGE loading buffer, run the gel, and visualize labeled proteins using a fluorescence gel scanner.
-
For Biotin Reporters: Proceed with streptavidin-based affinity purification to enrich labeled proteins, followed by on-bead digestion and identification by LC-MS/MS.
-
Core Application II: A Versatile Hub for SuFEx Click Chemistry
Beyond its role as a protein probe, 4-ethyl-benzenesulfonyl fluoride is a valuable building block in organic synthesis, particularly within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[8][9] SuFEx describes a class of highly efficient and specific reactions centered around the S(VI)-F bond. Aryl sulfonyl fluorides can react with silylated phenols or amines to form robust diaryl sulfonate or sulfonamide linkages.
Caption: The SuFEx click chemistry concept using an aryl sulfonyl fluoride hub.
Comparison with Other SuFEx Hubs
The reactivity of SuFEx hubs can be tuned by their electronic and steric properties.
-
Ethenesulfonyl Fluoride (ESF): As a Michael acceptor, ESF reacts readily with thiols and other soft nucleophiles.[9] This reactivity is orthogonal to that of aryl sulfonyl fluorides.
-
Perfluorinated Aryl Sulfonyl Fluorides: The strong electron-withdrawing nature of a perfluorinated ring enhances the electrophilicity of the sulfur center, leading to faster reaction rates compared to 4-ethyl-benzenesulfonyl fluoride.[8]
-
AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride): This solid, bench-stable reagent is an alternative to using sulfuryl fluoride gas for the synthesis of fluorosulfates and sulfamoyl fluorides from phenols and amines, respectively.
The ethyl group in 4-ethyl-benzenesulfonyl fluoride is a weakly electron-donating group, which slightly tempers the reactivity of the sulfonyl fluoride compared to an unsubstituted benzenesulfonyl fluoride. This can be advantageous in providing greater stability and selectivity in complex synthetic schemes.
Conclusion
4-ethyl-benzenesulfonyl fluoride is more than just another chemical reagent; it is a representative of the powerful and versatile sulfonyl fluoride class. Its high stability overcomes the primary limitation of the classic inhibitor PMSF, and its broad reactivity with multiple amino acid residues makes it a foundational scaffold for developing sophisticated chemical probes that surpass the target scope of AEBSF.[1] Furthermore, its role as a robust connector in SuFEx click chemistry positions it as a valuable tool for drug discovery, materials science, and synthetic chemistry.[8][9] By understanding its comparative advantages and the causal logic behind its experimental application, researchers can fully leverage the power of the sulfonyl fluoride warhead to explore and manipulate biological systems.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. MedChemComm, 6(7), 1253-1268. Available from: [Link]
-
Gu, C., Shannon, D. A., Colby, T., & van der Hoorn, R. A. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. Available from: [Link]
-
Parker, C. G. (2016). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Macquarie University. Available from: [Link]
-
PubChem. (n.d.). Benzenesulfonyl fluoride, 4-ethyl-. Retrieved from [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 19(9), 14096-14127. Available from: [Link]
-
ResearchGate. (n.d.). Applications of sulfonyl fluorides Examples of biologically active.... Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzenesulfonyl fluoride, 4-ethyl- Synonyms. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Retrieved from [Link]
-
Begum, S., & Kumar, D. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Drug Delivery and Therapeutics, 14(2), 164-177. Available from: [Link]
-
Thermo Fisher Scientific. (n.d.). 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, 97%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Retrieved from [Link]
Sources
- 1. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzenesulfonyl fluoride, 4-ethyl- | C8H9FO2S | CID 67997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. figshare.mq.edu.au [figshare.mq.edu.au]
- 4. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS-30827-99-7, 4-(2-Amino Ethyl) Benzene Sulphonyl Fluoride Hydrochloride (AEBSF-2-Hydrochloride) (Substitute for PMSF)for Biochemistry Manufacturers, Suppliers & Exporters in India | 007350 [cdhfinechemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. carlroth.com [carlroth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Reactivity of 4-Ethylbenzenesulfonyl Fluoride: A Guide to Safe Handling and Disposal
For the adept researcher, scientist, and drug development professional, the mastery of novel reagents is paramount to innovation. 4-Ethylbenzenesulfonyl fluoride, a member of the sulfonyl fluoride class of compounds, presents as a valuable synthetic building block, particularly in the construction of sulfonamides and other derivatives of pharmaceutical interest.[1][2] However, its utility is intrinsically linked to its reactivity, necessitating a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for its safe integration into your laboratory workflows.
Understanding the Inherent Risks: Causality-Driven Safety
4-Ethylbenzenesulfonyl fluoride's reactivity is centered on the sulfonyl fluoride moiety. This functional group is a potent electrophile, readily reacting with nucleophiles.[1] This reactivity is the very reason it is a useful synthetic tool, but it also dictates the primary hazards:
-
Corrosivity: The compound is classified as a corrosive material, capable of causing severe skin burns and serious eye damage.[3][4][5] This is a direct result of the sulfonyl fluoride group's reaction with biological nucleophiles, such as amines and thiols present in tissues.
-
Moisture Sensitivity and Hydrogen Fluoride (HF) Release: Like many sulfonyl fluorides, 4-ethylbenzenesulfonyl fluoride is sensitive to moisture.[4] In the presence of water or acids, it can decompose, leading to the formation of highly toxic and corrosive hydrogen fluoride (HF) gas.[4][6] HF exposure can cause severe respiratory irritation, deep tissue burns, and potentially fatal systemic toxicity.
-
Inhalation Hazard: While the primary risk is dermal and ocular, inhalation of dusts or mists can cause respiratory irritation.[5]
Given these intrinsic properties, a multi-layered approach to safety is not just recommended, but imperative.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum requirements for handling 4-ethylbenzenesulfonyl fluoride, with the rationale for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves | Provides a robust barrier against this corrosive compound. Double gloving offers additional protection in case of a tear or puncture in the outer glove. Always inspect gloves for integrity before use.[6][7] |
| Eye and Face Protection | Chemical Safety Goggles and a Full-Face Shield | Protects against splashes and potential projectiles. A full-face shield is crucial to protect the entire face from corrosive materials and potential HF exposure.[5][7] |
| Body Protection | Flame-Resistant Lab Coat | Protects the skin and personal clothing from splashes. A flame-resistant coat is an added precaution in a laboratory setting.[6] |
| Respiratory Protection | Use in a certified Chemical Fume Hood | A chemical fume hood is the primary engineering control to prevent inhalation of dust, vapors, or potential HF gas.[4][6] A respirator may be required for emergency situations or if there is a failure of engineering controls.[7] |
Diagram: PPE Selection Logic
Caption: Logical flow from chemical hazards to the selection of appropriate PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical to mitigate the risks associated with 4-ethylbenzenesulfonyl fluoride.
1. Preparation and Engineering Controls:
-
Designated Area: Designate a specific area within a certified chemical fume hood for all work with this compound.[6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][7]
-
Spill Kit: Have a spill kit specifically for corrosive materials and potential HF exposure readily available. This should include calcium gluconate gel for first aid in case of HF skin contact.[6]
-
Incompatible Materials: Keep 4-ethylbenzenesulfonyl fluoride away from water, acids, strong bases, and strong oxidizing agents.[4][5]
2. Handling the Compound:
-
Weighing: If weighing the solid, do so in the chemical fume hood on a disposable weigh boat.
-
Dissolving: When preparing solutions, add the 4-ethylbenzenesulfonyl fluoride slowly to the solvent. Be mindful of potential exothermic reactions.
-
Reaction Quenching: Quench reactions carefully, preferably with a non-aqueous method if possible. If an aqueous quench is necessary, it should be done slowly and with extreme caution in the fume hood.
Diagram: Safe Handling Workflow
Caption: A stepwise workflow for the safe handling of 4-ethylbenzenesulfonyl fluoride.
Spill Management and Disposal Plan
In the event of a spill, a swift and informed response is crucial.
1. Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4] Do not use combustible materials like paper towels.
-
Neutralize: For larger spills or if there is a risk of HF release, a trained emergency response team should be contacted.
-
Clean-up: Carefully scoop the absorbed material into a designated, labeled waste container. Decontaminate the spill area with a 10% sodium carbonate solution.[6]
2. Waste Disposal:
-
Segregation: All waste contaminated with 4-ethylbenzenesulfonyl fluoride, including empty containers, disposable labware, and spill clean-up materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "4-Ethylbenzenesulfonyl fluoride".
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4][8] Do not attempt to dispose of this chemical down the drain or in regular trash.
Diagram: Spill and Disposal Decision Tree
Caption: A decision tree for responding to spills and managing waste.
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can confidently and safely leverage the synthetic potential of 4-ethylbenzenesulfonyl fluoride.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Sulfuryl fluoride - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Solubility of Things. (n.d.). AEBSF. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). Benzenesulfonyl fluoride, 4-ethyl- - Hazard. Retrieved from [Link]
-
Duke University. (n.d.). Chemical Safety Guidelines - PMSF and HF Releasers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). Benzenesulfonyl fluoride, 4-ethyl- Synonyms. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenesulfonyl fluoride, 4-ethyl-. PubChem. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 433-98-7: 2-Nitrobenzenesulfonyl fluoride | CymitQuimica [cymitquimica.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. cn.haihangindustry.com [cn.haihangindustry.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
